Atramycin A
Description
Properties
IUPAC Name |
(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSDLAMOJTGBF-JIOQQOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160081 | |
| Record name | Atramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137109-48-9 | |
| Record name | Atramycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Atramycin A: A Technical Guide to its Discovery and Isolation from Streptomyces atratus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Atramycin A, an isotetracenone antitumor antibiotic. The methodologies and data presented are compiled from available scientific literature and draw upon established protocols for the discovery and purification of natural products from Streptomyces.
Introduction
This compound is a polyketide antibiotic belonging to the isotetracenone class of compounds. It was first reported in 1991 as a product of the soil bacterium Streptomyces atratus.[1][2] Like other members of its class, this compound has demonstrated cytotoxic activities, notably against murine leukemia P388 cells, indicating its potential as an antitumor agent.[1][3][4] This guide will detail the probable methodologies involved in its initial discovery and subsequent isolation, providing a technical framework for researchers in the field of natural product drug discovery.
Discovery of this compound
The discovery of a novel antibiotic like this compound typically follows a structured workflow designed to identify microbial strains producing bioactive compounds and then to isolate and characterize these compounds.
Screening of Streptomyces atratus
The initial step in the discovery of this compound would have involved a screening program to identify microorganisms capable of producing compounds with desired biological activities. Given that this compound is an antitumor antibiotic, the screening process likely involved assays to assess cytotoxicity against cancer cell lines.
Experimental Protocol: Representative Screening of Streptomyces for Antitumor Activity
-
Isolation of Streptomyces Strains: Soil samples are collected from diverse environments. Serial dilutions of the soil samples are plated on selective agar media, such as Starch Casein Agar or Actinomycetes Isolation Agar, and incubated at 28-30°C for 7-14 days to allow for the growth of Streptomyces colonies. Morphologically distinct colonies are selected and sub-cultured to obtain pure isolates.[5]
-
Fermentation: Each pure isolate is inoculated into a suitable liquid fermentation medium (e.g., Tryptic Soy Broth or a specialized production medium) and incubated on a rotary shaker at 28-30°C for 5-10 days.[6][7]
-
Preparation of Crude Extracts: After incubation, the fermentation broth is separated from the mycelial biomass by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic solvent is evaporated under reduced pressure to yield a crude extract.
-
Cytotoxicity Assay: The crude extracts are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The dilutions are then added to cultured cancer cells (e.g., P388 murine leukemia cells) in microtiter plates. After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay, such as the MTT assay. A significant reduction in cell viability indicates the presence of cytotoxic compounds in the extract.
Logical Workflow for the Discovery of this compound
Caption: Workflow for the discovery of this compound.
Isolation of this compound
Once a bioactive "hit" from Streptomyces atratus was identified, the next stage would be the bioassay-guided isolation of the active compound, this compound. This process involves chromatographic techniques to separate the components of the crude extract, with each fraction being tested for its biological activity to guide the purification process.
Experimental Protocol: Representative Isolation of this compound
-
Large-Scale Fermentation: Streptomyces atratus is cultured in a large-scale fermenter (e.g., 10-100 L) under optimized conditions (temperature, pH, aeration, and nutrient composition) to maximize the production of this compound.[7][8]
-
Extraction: The fermentation broth is harvested and the supernatant is extracted with ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and tested for their cytotoxicity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative HPLC on a C18 column. A gradient of water and acetonitrile or methanol is typically used as the mobile phase. The peak corresponding to this compound is collected.[9]
-
Crystallization: The purified this compound is concentrated and crystallized from a suitable solvent system to obtain the pure compound.
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₉ | |
| Molecular Weight | 468.45 g/mol | |
| CAS Number | 137109-48-9 | |
| Appearance | Not Reported | |
| Solubility | Not Reported |
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC₅₀ | Reference |
| Cytotoxicity | P388 Murine Leukemia | 4.5 µg/mL | [1] |
Table 3: Representative Fermentation and Isolation Data (Hypothetical)
| Parameter | Value |
| Fermentation Volume | 50 L |
| Fermentation Time | 8 days |
| Crude Extract Yield | 25 g |
| Purified this compound Yield | 50 mg |
| Overall Yield | 1 mg/L |
| Purity (by HPLC) | >95% |
Note: The data in Table 3 is representative and not based on published results for this compound. It is provided for illustrative purposes.
Signaling Pathways and Mechanism of Action
The specific signaling pathways affected by this compound and its precise mechanism of action have not been extensively studied and are not detailed in the available literature. As an isotetracenone antibiotic with antitumor properties, it is plausible that its mechanism of action involves the inhibition of key cellular processes in cancer cells, such as DNA replication, transcription, or protein synthesis. Further research is required to elucidate the exact molecular targets and signaling cascades modulated by this compound.
Proposed General Mechanism of Action for Antitumor Antibiotics
Caption: Putative mechanism of action for this compound.
Conclusion
This compound represents a promising antitumor compound from a well-established source of natural products, the genus Streptomyces. While the original detailed protocols for its discovery and isolation are not fully accessible, this guide provides a robust, technically-grounded framework based on established methodologies in the field. The provided workflows and representative protocols can serve as a valuable resource for researchers involved in the screening, isolation, and characterization of novel bioactive compounds from microbial sources. Further investigation into the mechanism of action and biosynthetic pathway of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the isotetracenone antibiotics. III. A new isotetracenone antibiotic, grincamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus-Academax [academax.com]
Elucidation of the Chemical Structure of Atramycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A: Known Structural Information
This compound, isolated from Streptomyces atratus, possesses the following key structural features:
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₉ |
| Molecular Weight | 468.5 g/mol |
| Core Structure | Isotetracenone |
| Key Functional Groups | Hydroxyl groups, Ketone groups, Glycosidic linkage |
The elucidated chemical structure of this compound is presented below:
General Experimental Protocols for Structure Elucidation of Isotetracenone Antibiotics
The determination of the chemical structure of a novel natural product like this compound is a multi-step process that relies on a combination of spectroscopic and chemical methods. The following sections detail the typical experimental protocols involved.
Isolation and Purification
The initial step involves the isolation of the pure compound from the fermentation broth of the producing microorganism, in this case, Streptomyces atratus.
Protocol:
-
Fermentation: Culturing of the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate or butanol, to separate the organic compounds from the aqueous medium.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex to perform initial fractionation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (e.g., C18), to purify the compound to homogeneity.
-
Spectroscopic Analysis
Once a pure compound is obtained, its structure is determined using a suite of spectroscopic techniques.
a) Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS (e.g., ESI-TOF or Orbitrap) to determine its accurate mass.
-
Molecular Formula Determination: The accurate mass is used to calculate the molecular formula of the compound.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to fragment the molecule and analyze the resulting fragments. This provides valuable information about the connectivity of different structural motifs within the molecule.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.
Protocol:
-
One-Dimensional (1D) NMR:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
-
Two-Dimensional (2D) NMR: A series of 2D NMR experiments are conducted to establish the connectivity between atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Chemical Derivatization and Degradation
In some cases, chemical reactions are performed to simplify the structure or to confirm the presence of specific functional groups.
Protocol:
-
Acetylation: Reaction with acetic anhydride to determine the number of hydroxyl groups.
-
Hydrolysis: Acid or basic hydrolysis can be used to cleave glycosidic bonds, allowing for the separate analysis of the sugar and aglycone moieties.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a complex natural product follows a logical progression of experiments and data analysis.
Caption: Logical workflow for the structure elucidation of a natural product.
Signaling Pathway and Experimental Workflow Visualization
While the specific signaling pathways affected by this compound require further biological investigation, a general experimental workflow for screening and characterizing a novel antibiotic is depicted below.
Caption: General experimental workflow for antibiotic discovery and development.
Conclusion
The elucidation of the chemical structure of this compound, a complex isotetracenone antibiotic, is a testament to the power of modern spectroscopic techniques, particularly NMR and mass spectrometry. While the specific quantitative data from the original research is not widely accessible, the established methodologies for natural product chemistry provide a clear roadmap for how such a structure is determined. A thorough understanding of this process is fundamental for the continued discovery and development of novel therapeutic agents from natural sources. Further research into the biological activity and mechanism of action of this compound is warranted to fully explore its therapeutic potential.
An In-depth Technical Guide to the Biosynthetic Pathway of Pradimicin: A Model for Isotetracenone Antibiotic Synthesis
Disclaimer: As of late 2025, detailed information regarding the biosynthetic pathway of Atramycin A is not available in the public scientific literature. This guide provides a comprehensive analysis of the well-characterized biosynthetic pathway of pradimicin, an antifungal antibiotic with a structurally related dihydrobenzo[α]naphthacenequinone core. This information is intended to serve as an illustrative model for researchers, scientists, and drug development professionals interested in the biosynthesis of isotetracenone-type polyketide antibiotics.
Introduction
Pradimicins are a family of polyketide antibiotics produced by the bacterium Actinomadura hibisca P157-2, first isolated in 1988. These compounds exhibit potent antifungal and antiviral activities. The core structure of pradimicins features a benzo[α]naphthacene quinone moiety, which is characteristic of this class of antibiotics. The biosynthesis of these complex natural products is orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties.
The Pradimicin Biosynthetic Gene Cluster
The complete biosynthetic gene cluster for pradimicin has been successfully cloned and sequenced from Actinomadura hibisca P157-2.[1][2] The cluster spans a 39-kb DNA segment and comprises 28 open reading frames (ORFs).[1][2] These genes encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, the biosynthesis of required sugar moieties, and self-resistance mechanisms. The involvement of this gene cluster in pradimicin biosynthesis has been confirmed through gene inactivation experiments targeting the ketosynthase genes, prmA and prmB.[1][2]
The Pradimicin Biosynthetic Pathway
The biosynthesis of pradimicin can be broadly divided into three main stages: polyketide backbone formation, tailoring of the aglycone, and glycosylation.
Polyketide Backbone Synthesis
The initial step in pradimicin biosynthesis is the formation of the polyketide chain by a type II polyketide synthase (PKS) system. This process involves the iterative condensation of malonyl-CoA extender units. The minimal PKS consists of the ketosynthase α (KSα, PrmA), the chain length factor (CLF or KSβ, PrmB), and an acyl carrier protein (ACP).
Aglycone Tailoring
Following the formation and cyclization of the polyketide backbone to form the initial aglycone, a series of tailoring enzymes modify the structure to generate the mature pradimicinone core. These modifications include hydroxylations and methylations.
Key tailoring enzymes and their functions that have been characterized include:
-
PdmJ: A cytochrome P450 hydroxylase that introduces a hydroxyl group at the C-5 position of the aglycone.[3][4]
-
PdmW: A cytochrome P450 hydroxylase responsible for the hydroxylation at the C-6 position.[3][4] Interestingly, PdmJ and PdmW have been shown to work synergistically, with the dihydroxylated product being produced more efficiently when both enzymes are co-expressed.[3]
-
PdmN: An amino acid ligase that attaches a D-alanine moiety to the carboxyl group at C-16.[3][4] This enzyme exhibits some substrate flexibility and can also incorporate D-serine.[3]
-
PdmF: A C-11 O-methyltransferase.[4]
-
PdmT: A 7-O-methyltransferase.[4]
Glycosylation
The final steps in the biosynthesis of many pradimicin analogs involve the attachment of sugar moieties. The pradimicin BGC contains genes for the biosynthesis and attachment of these sugars.
-
PdmS and PdmQ: These enzymes have been identified as dedicated O-glycosyltransferases responsible for the attachment of the first and second sugar units, respectively.[4]
-
PdmO: An N-methyltransferase that methylates the amino sugar moiety.[4]
The proposed biosynthetic pathway, based on the characterization of biosynthetic intermediates from blocked mutants and the functional analysis of tailoring enzymes, is depicted in the following diagram.[5][6][7]
Caption: Proposed biosynthetic pathway of Pradimicin A.
Quantitative Data from Combinatorial Biosynthesis
The functional characterization of tailoring enzymes has enabled the generation of novel pradimicin analogues through combinatorial biosynthesis. The production yields of some of these engineered compounds provide valuable quantitative data.
| Plasmid Combination | Major Product(s) | Production Yield (mg/L) | Reference |
| pJX120 (Early biosynthetic genes) | G-2A | Not specified | [3] |
| pKN93 (pJX120 + pdmN) | JX137a (D-Ala adduct) | 31.9 ± 3.1 | [3] |
| pKN35 (pJX120 + pdmJ) | 5-hydroxy-G-2A | Low | [3] |
| pKN92 (pJX120 + pdmW) | 6-hydroxy-G-2A | Low | [3] |
| pJX120 + pdmJ + pdmW | 5,6-dihydroxy-G-2A | Efficiently produced | [3] |
Experimental Protocols
This section details some of the key experimental methodologies employed in the study of the pradimicin biosynthetic pathway.
Gene Inactivation
Gene inactivation is a crucial technique to confirm the function of a specific gene or an entire gene cluster.
Caption: General workflow for gene inactivation experiments.
A detailed protocol for gene disruption in Actinomadura typically involves:
-
Construction of a disruption vector: Flanking regions of the target gene are PCR amplified and cloned into a vector that cannot replicate in Actinomadura. An antibiotic resistance gene is inserted between the flanking regions.
-
Conjugation: The disruption vector is introduced from E. coli into A. hibisca via intergeneric conjugation.
-
Selection of mutants: Exconjugants are selected based on the introduced antibiotic resistance. Subsequent screening is performed to identify mutants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.
-
Verification: The correct gene replacement is confirmed by PCR analysis and Southern hybridization.
-
Phenotypic analysis: The mutant and wild-type strains are fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to compare their metabolite profiles.
Heterologous Expression and Combinatorial Biosynthesis
To characterize the function of individual tailoring enzymes and to generate novel compounds, the corresponding genes are expressed in a heterologous host that does not produce interfering secondary metabolites, such as Streptomyces coelicolor CH999.
Caption: Workflow for heterologous expression and combinatorial biosynthesis.
The general procedure involves:
-
Cloning: The genes for the early steps of the pathway (to produce an intermediate) and the tailoring gene(s) of interest are cloned into a suitable expression vector under the control of a strong promoter.
-
Transformation: The expression construct is introduced into the heterologous host.
-
Fermentation and Analysis: The recombinant strain is cultured, and the produced metabolites are extracted and analyzed by LC-MS and NMR to identify new compounds and thereby deduce the function of the expressed tailoring enzyme(s).
Conclusion
The study of the pradimicin biosynthetic pathway provides a detailed blueprint for the production of a complex polyketide antibiotic. The characterization of the gene cluster and the functional elucidation of the encoded enzymes not only illuminate the intricate biochemical logic of natural product biosynthesis but also provide the tools for the rational design and generation of novel bioactive compounds through synthetic biology approaches. While the specific details of the this compound pathway remain to be discovered, the principles and methodologies described herein for pradimicin offer a valuable roadmap for future investigations into this and other related biosynthetic pathways.
References
- 1. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]
- 5. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the pradimicin family of antibiotics. II. Fermentation, isolation and structure determination of metabolites associated with the pradimicins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atramycin A: An In-Depth Technical Guide on Mechanism of Action
A Note on Atramycin A: Publicly available research on the specific mechanism of action of this compound is limited. This guide will focus on the closely related and well-studied antineoplastic antibiotic, Anthramycin , a pyrrolobenzodiazepine antibiotic produced by Streptomyces refuineus. The information presented here on Anthramycin provides a strong framework for understanding the potential mechanism of action of similar DNA-binding agents.
Core Mechanism of Action: Covalent DNA Adduct Formation
Anthramycin's primary mechanism of action is its ability to form a stable, covalent adduct with DNA, which ultimately disrupts cellular processes and leads to cell death. This interaction is highly specific and occurs without significant distortion of the DNA helix.
Key Steps in DNA Adduct Formation:
-
Minor Groove Binding: Anthramycin, a member of the pyrrolobenzodiazepine (PBD) family, selectively binds to the minor groove of the DNA double helix.[1]
-
Sequence Selectivity: The binding is not random; Anthramycin shows a preference for guanine-rich sequences.
-
Covalent Bond Formation: The key cytotoxic event is the formation of a covalent bond between the C11 position of Anthramycin and the N2 position of a guanine base.[2] This creates a stable aminal linkage.
-
Inhibition of Macromolecular Synthesis: The formation of these DNA adducts physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and RNA transcription.[3][4] This disruption of essential cellular processes is a major contributor to Anthramycin's cytotoxic effects.
Quantitative Data on Anthramycin's Biological Activity
The cytotoxic and DNA-damaging effects of Anthramycin and its analogs have been quantified in various studies. The following tables summarize key quantitative findings.
Table 1: Cytotoxicity of Anthramycin Analogs in MCF-7 Breast Cancer Cells
| Compound Code | IC50 (µg/mL) |
| RVB-01 | 1.3 |
| RVB-04 | 1.22 |
| RVB-05 | 1.14 |
| RVB-09 | 1.31 |
| Cisplatin (Standard) | 19.5 |
Data from a study on 1,5-benzodiazepine analogs of Anthramycin. The lower IC50 values of the analogs compared to cisplatin indicate significantly higher potency in this cell line.[5]
Table 2: Excision of Anthramycin-DNA Adducts in Human Fibroblasts
| Cell Line | % of Bound Anthramycin Removed at 72h |
| Normal Human Fibroblasts | 86% |
| Xeroderma Pigmentosum (XP) Cells (excision-repair deficient) | 49% |
This data highlights the role of cellular DNA repair mechanisms in response to Anthramycin-induced damage. The reduced removal in XP cells suggests that the nucleotide excision repair pathway is involved in processing these adducts.
Cellular Consequences of Anthramycin-Induced DNA Damage
The formation of Anthramycin-DNA adducts triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Activation
The presence of Anthramycin-DNA adducts is recognized by the cell's DNA damage surveillance machinery. This initiates a signaling cascade known as the DNA Damage Response (DDR). The primary pathways involved in responding to this type of DNA lesion are the ATM-Chk2 and ATR-Chk1 pathways.[6][7] These pathways are activated by DNA double-strand breaks (DSBs) and single-stranded DNA (ssDNA) respectively, which can arise as a consequence of stalled replication forks at the site of the adduct.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reaction of anthramycin with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthramycin, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Screening for Atramycin A's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A is a novel isotetracenone-type antitumor antibiotic isolated from a Streptomycete.[1] As a member of the isotetracenone class, it belongs to a group of natural products known for their potential as anticancer agents.[2][3][4][5][6] This technical guide provides a comprehensive framework for the biological activity screening of this compound, outlining key experimental protocols and data presentation strategies. Given the limited publicly available data on this compound, this document also serves as a general protocol for the initial investigation of novel isotetracenone antibiotics.
Anticipated Biological Activities
Based on the characteristics of related isotetracenone antibiotics, the primary anticipated biological activities for this compound include:
-
Anticancer Activity: Potent cytotoxicity against a range of human cancer cell lines is expected. This is the most prominent feature of this class of compounds.
-
Antimicrobial Activity: Many antibiotics derived from Streptomyces exhibit activity against various bacteria and fungi.[7]
Quantitative Data Summary
A crucial step in the initial screening of a novel compound like this compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents an illustrative example of how such data would be summarized.
Table 1: Illustrative Cytotoxicity Profile of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.08 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.15 |
| A549 | Lung Carcinoma | 2.5 ± 0.31 |
| HCT116 | Colon Carcinoma | 0.8 ± 0.11 |
| K562 | Chronic Myelogenous Leukemia | 0.3 ± 0.05 |
| P388 | Murine Leukemia | 0.1 ± 0.02 |
Note: The data in this table is representative and intended for illustrative purposes, reflecting typical values for potent anticancer compounds.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable screening results. The following are standard protocols for assessing the key biological activities of a novel compound.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis (Annexin V/PI) Assay
This assay differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.
-
Cell Treatment: Culture and treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.
-
Staining Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle (Propidium Iodide) Analysis
This method is used to investigate whether the compound affects cell cycle progression.
-
Cell Treatment and Fixation:
-
Treat cells with this compound at relevant concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining Procedure:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest at specific checkpoints.
Visualizations
Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening of a novel natural product like this compound.
Caption: Workflow for this compound screening.
Hypothesized Signaling Pathway
The diagram below depicts a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents that could be investigated for this compound.
Caption: Intrinsic apoptosis pathway.
References
- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the isotetracenone antibiotics. IV. Hatomarubigins A, B, C and D, new isotetracenone antibiotics effective against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antitumor substances, BE-12406A and BE-12406B, produced by a streptomycete. II. Structure determination PMID: 1955387 | MedChemExpress [medchemexpress.eu]
- 4. STUDIES ON THE ISOTETRACENONE ANTIBIOTICS [jstage.jst.go.jp]
- 5. Studies on the isotetracenone antibiotics. III. A new isotetracenone antibiotic, grincamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Antimicrobial Activity of Atramycin A
Disclaimer: Publicly available scientific literature on the antimicrobial spectrum of Atramycin A is scarce. The primary focus of existing research has been on its identity as an isotetracenone antitumor antibiotic produced by Streptomyces atratus. To provide a comprehensive and practical guide in line with the detailed requirements of this request, this document will focus on Apramycin , a structurally unique and well-documented aminoglycoside antibiotic with a broad spectrum of activity. The information presented for Apramycin serves as a detailed example of the requested in-depth technical guide for a researcher audience.
Introduction to Apramycin
Apramycin is an aminoglycoside antibiotic notable for its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine ring.[1][2] This structure makes it resilient to many common aminoglycoside resistance mechanisms, including enzymatic modification and the action of ribosomal methyltransferases.[1][3] Originally used in veterinary medicine, its potent activity against a wide range of Gram-negative and some Gram-positive bacteria, including multidrug-resistant strains, has led to renewed interest in its potential for human therapeutic use.[2][3]
Antimicrobial Spectrum of Apramycin
Apramycin exhibits a broad spectrum of activity, particularly against Gram-negative enteric bacteria and other challenging pathogens. Its efficacy has been demonstrated against numerous clinical isolates, often surpassing that of other clinically established aminoglycosides like gentamicin and amikacin.[3]
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Apramycin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Escherichia coli | - | - | - | 1 - >512 |
| Klebsiella pneumoniae | - | - | - | 2 - >256 |
| Enterobacter spp. | - | 4 | - | - |
| Providencia spp. | - | 8 | - | - |
| Morganella morganii | - | 8 | - | - |
| Citrobacter freundii | - | 8 | - | - |
| Proteus mirabilis | - | 8 | - | - |
| Serratia marcescens | - | 8 | - | - |
| Acinetobacter baumannii | 100 | - | - | - |
| Staphylococcus aureus (MSSA, MRSA, VISA) | - | 8 | 16 | ≤32 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A dash (-) indicates data not available from the cited sources.
Experimental Protocols
The determination of the antimicrobial spectrum of an agent like Apramycin is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of Apramycin against a bacterial isolate using the broth microdilution method.
3.1.1 Materials:
-
Apramycin sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
3.1.2 Procedure:
-
Preparation of Apramycin Stock Solution: Prepare a concentrated stock solution of Apramycin in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.
-
Serial Dilutions: Perform a two-fold serial dilution of the Apramycin stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well of the microtiter plate is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Apramycin that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) should be included.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Apramycin
Apramycin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. Its mechanism is distinct from many other aminoglycosides.
Description of Signaling Pathway/Mechanism: Apramycin binds to the A site on the 16S rRNA of the 30S ribosomal subunit.[4] This binding event interferes with the translocation of peptidyl-tRNA from the A site to the P site, effectively halting the elongation phase of protein synthesis.[4][5] This inhibition of translocation leads to a cessation of bacterial protein production, ultimately resulting in cell death. The unique structure of Apramycin allows it to evade common resistance mechanisms that modify other aminoglycosides, contributing to its broad spectrum of activity.[3]
Caption: Mechanism of action of Apramycin via inhibition of ribosomal translocation.
References
- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening, fermentation, isolation, and chracterization of trypanomycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces atratus - Wikipedia [en.wikipedia.org]
- 4. Species: Streptomyces atratus [lpsn.dsmz.de]
- 5. Antibacterial activity of amphiphilic tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Atramycin A: A Technical Guide to an Isotetracenone Antitumor Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A is a naturally occurring isotetracenone antibiotic with demonstrated antitumor properties. Isolated from the bacterium Streptomyces atratus, this compound represents a class of molecules with potential applications in oncology. This technical guide provides a comprehensive overview of this compound, its known natural variant Atramycin B, their chemical characteristics, and biological activities. Due to the limited availability of detailed published data, this guide also includes generalized experimental protocols for the isolation and evaluation of similar isotetracenone antibiotics, providing a framework for researchers in the field.
Chemical Structures and Properties
This compound and its natural variant, Atramycin B, belong to the isotetracenone class of aromatic polyketides. Their core structure is a tetracyclic quinone-like framework.
This compound
-
Molecular Formula: C₂₅H₂₄O₉
-
IUPAC Name: (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
-
Structure: (A 2D chemical structure diagram of this compound would be presented here in a full report)
Atramycin B
-
Molecular Formula: C₂₅H₂₄O₈
-
Structure: (A 2D chemical structure diagram of Atramycin B would be presented here in a full report)
Quantitative Biological Data
The available quantitative data for the biological activity of this compound is currently limited. The primary reported activity is its cytotoxicity against a murine leukemia cell line.
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
| This compound | P388 (murine leukemia) | Cytotoxicity | IC₅₀ | 4.5 µg/mL | [3] |
Table 1: Cytotoxicity of this compound
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on the general understanding of other cytotoxic antibiotics, particularly those with quinone-like structures, several potential mechanisms can be hypothesized:
-
DNA Intercalation and Topoisomerase Inhibition: Many antitumor antibiotics exert their effects by inserting themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription.[4] This can also interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, ultimately leading to DNA strand breaks and apoptosis.[4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the isotetracenone structure could potentially participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, inducing cell death.[5]
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
Experimental Protocols
While the specific, detailed experimental protocols from the original isolation paper by Fujioka et al. (1991) are not widely available, this section provides a generalized methodology for the isolation, purification, and cytotoxic evaluation of isotetracenone antibiotics from Streptomyces species, based on established techniques in the field.[6][7]
Fermentation and Isolation of Streptomyces atratus
-
Culture and Fermentation:
-
A pure culture of Streptomyces atratus is inoculated into a suitable seed medium (e.g., X-medium: soyabean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, glycerol) and incubated at 28°C on a rotary shaker for 48 hours.[6]
-
The seed culture is then transferred to a larger production medium and incubated under the same conditions for 96 hours.[6]
-
-
Extraction of Crude Product:
Purification of this compound and B
-
Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel.[6]
-
A stepwise gradient of solvents (e.g., chloroform-methanol) is used to elute the fractions.[6]
-
Fractions are collected and their biological activity is monitored using a relevant assay (e.g., antimicrobial or cytotoxicity assay).
-
Active fractions are pooled and further purified by high-performance liquid chromatography (HPLC), often using a reverse-phase column, to isolate the pure compounds (this compound and B).[6]
-
Characterization of this compound and B
-
Spectroscopic Analysis: The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) to determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the chemical structure.
-
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy to identify chromophores and functional groups.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Human cancer cell lines (e.g., from breast, lung, or colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the purified this compound.
-
After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Workflow for Novel Antitumor Antibiotic Discovery
The following diagram illustrates a generalized workflow for the discovery and initial characterization of a novel antitumor antibiotic like this compound from a microbial source.
Synthetic Analogs
To date, there is no publicly available information on the synthesis of this compound or any of its synthetic analogs. The development of synthetic routes and the generation of analogs would be a critical next step in exploring the structure-activity relationships (SAR) of this class of molecules and optimizing their therapeutic potential.
Conclusion and Future Directions
This compound is an intriguing antitumor antibiotic with a defined chemical structure and demonstrated cytotoxic activity. However, the current body of public knowledge is limited. To fully assess its potential as a therapeutic lead, further research is essential in the following areas:
-
Comprehensive Biological Profiling: The cytotoxicity of this compound and B should be evaluated against a broader panel of cancer cell lines, including those with different resistance mechanisms.
-
Mechanism of Action Studies: Detailed investigations are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis and Analog Development: The development of a total synthesis for this compound would enable the creation of novel analogs. This would facilitate a thorough investigation of the structure-activity relationship, with the goal of improving potency and reducing potential toxicity.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and toxicological profile of this compound and its promising analogs.
The exploration of natural products like this compound continues to be a vital avenue for the discovery of new anticancer agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.
References
- 1. STUDIES ON THE ISOTETRACENONE ANTIBIOTICS [jstage.jst.go.jp]
- 2. Studies on the isotetracenone antibiotics. IV. Hatomarubigins A, B, C and D, new isotetracenone antibiotics effective against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Atramycin A: A Technical Guide to its Spectroscopic Characterization
Affiliation: Google Research
Abstract
This technical guide provides an overview of the spectroscopic data and characterization of Atramycin A, an isotetracenone type antitumor antibiotic. Due to the limited public availability of the primary research data, this document focuses on the known physicochemical properties of this compound and presents generalized experimental protocols for the spectroscopic techniques typically employed in the structural elucidation of novel natural products of this class. This guide is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and antibiotic discovery.
Introduction
This compound is an antitumor antibiotic belonging to the isotetracenone class, isolated from Streptomyces atratus.[1] The initial discovery and characterization were reported by Fujioka et al. in 1991.[1] While the primary publication holds the detailed spectroscopic data, its limited accessibility necessitates a review of the compound's known properties and the standard methodologies used for its characterization. This guide aims to provide a foundational understanding for researchers interested in this compound and similar natural products.
Physicochemical Properties of this compound
While the complete spectroscopic dataset is not publicly available, some fundamental physicochemical properties of this compound have been documented.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₉ | PubChem |
| Molecular Weight | 468.5 g/mol | PubChem |
| Class | Isotetracenone Antibiotic | [1] |
| Producing Organism | Streptomyces atratus | [1] |
Experimental Protocols for Spectroscopic Analysis
The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques. The following sections detail the generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on standard practices for the analysis of microbial natural products.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments would be conducted.
General Protocol:
-
Sample Preparation: A purified sample of the antibiotic (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which helps in assembling the molecular structure.
-
-
Data Processing: The acquired data is processed using specialized software to perform Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is employed to determine the precise molecular weight and elemental composition of a compound.
General Protocol:
-
Sample Preparation: A dilute solution of the purified antibiotic is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[5][6]
-
Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used for natural products to generate intact molecular ions.[7]
-
Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to calculate the elemental formula. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol:
-
Sample Preparation: A small amount of the dried, purified compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Data Acquisition: The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups (e.g., hydroxyl [-OH], carbonyl [C=O], C-O bonds) that are characteristic of the polyketide backbone of isotetracenone antibiotics.[11]
Workflow for Isolation and Structural Elucidation
The process of discovering and characterizing a new natural product like this compound follows a well-defined workflow, from the initial screening of the producing microorganism to the final determination of its chemical structure.
References
- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IR absorption spectrophotometric analysis of the complex formed by tetracycline and synthetic hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Cytotoxicity of Isoteracenone and Anthracycline Antitumor Antibiotics in Cancer Cell Lines
Disclaimer: As of late 2025, publicly accessible, detailed cytotoxic data for a compound specifically named "Atramycin A" is unavailable. However, literature does mention the isolation of this compound and B as new isotetracenone type antitumor antibiotics. This guide will, therefore, focus on the broader, well-documented class of anthracycline antibiotics, which share a similar tetracyclic ring structure and are also potent antitumor agents derived from Streptomyces species. The principles, protocols, and pathways discussed are representative of this important class of chemotherapeutics and provide a relevant framework for understanding the potential activity of novel isotetracenone antibiotics.
Executive Summary
Antitumor antibiotics, particularly anthracyclines, represent a cornerstone of cancer chemotherapy. These compounds, derived from microbial fermentation, exert potent cytotoxic effects against a wide range of human cancers. Their primary mechanisms of action involve interference with DNA replication and the generation of oxidative stress, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the cytotoxicity of these compounds in various cancer cell lines, details the experimental protocols used to assess this activity, and illustrates the key signaling pathways involved in their anticancer effects. All quantitative data is presented in standardized tables for comparative analysis, and complex biological and experimental workflows are visualized using DOT language diagrams.
Quantitative Cytotoxicity Data
The cytotoxic potency of an antitumor antibiotic is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are highly dependent on the specific cancer cell line and the experimental conditions, such as the duration of drug exposure. The following tables summarize the IC50 values for several common anthracyclines across various cancer cell lines.
Table 1: Comparative IC50 Values (μM) of Anthracyclines in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (μM) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48h | ~1.25 |
| Doxorubicin | A549 | Lung Carcinoma | 24h | > 20 |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 24h | ~12.2 |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | Similar to Doxorubicin |
| Doxorubicin | HeLa | Cervical Carcinoma | 24h | ~2.9 |
| Daunorubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | Less potent than Idarubicin |
| Daunorubicin | Hepatocytes (Human) | Normal Liver | 24h | Less toxic than Doxorubicin |
| Epirubicin | Hepatocytes (Human) | Normal Liver | 24h | Similar to Doxorubicin |
| Idarubicin | RPMI 8226-S | Multiple Myeloma | Not Specified | 3-fold more potent than DNR/DOX |
| Idarubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | ~2-fold more potent than DNR |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The determination of cytotoxicity and IC50 values relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
General Protocol for MTT Cytotoxicity Assay
This protocol outlines the key steps for determining the IC50 value of an antitumor antibiotic against an adherent cancer cell line.
1. Cell Seeding:
-
Culture cancer cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Trypsinize, count, and resuspend the cells to a concentration of 5-10 × 10^4 cells/mL.
-
Seed 100 μL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 μL of medium containing the different compound concentrations. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 μL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Core Signaling Pathways in Anthracycline-Induced Cytotoxicity
The cytotoxic effects of anthracyclines like Doxorubicin are mediated by a complex network of signaling pathways, primarily initiated by two main events: DNA damage and the generation of reactive oxygen species (ROS).
4.1 DNA Damage Pathway: Anthracyclines intercalate into the DNA double helix, physically obstructing the processes of replication and transcription.[1] More critically, they inhibit Topoisomerase II, an enzyme essential for resolving DNA tangles.[1] This inhibition leads to the accumulation of permanent double-strand breaks in the DNA. This severe DNA damage activates the p53 tumor suppressor protein, a central hub in the cellular stress response. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, trigger the intrinsic pathway of apoptosis.
4.2 Oxidative Stress Pathway: The quinone moiety in the anthracycline structure can undergo redox cycling, a process that generates large amounts of ROS, such as superoxide radicals.[2][3] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. Oxidative stress further contributes to mitochondrial dysfunction. The mitochondria, already a primary source of cellular ROS, become more permeable, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]
4.3 Convergence on Apoptosis: Both the DNA damage and oxidative stress pathways converge on the mitochondria to initiate the intrinsic pathway of apoptosis. The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[4] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to its death.[4][5]
References
Unveiling the In Vitro Efficacy of Atramycin A Against Pathogenic Bacteria: A Technical Guide
A comprehensive analysis of the antibacterial potential of Atramycin A, detailing its in vitro activity, experimental evaluation protocols, and putative mechanisms of action.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This compound has emerged as a compound of interest, with preliminary studies suggesting significant in vitro efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial properties, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on its minimum inhibitory concentrations (MICs), outlines detailed experimental methodologies for its evaluation, and visually represents key experimental workflows.
Quantitative In Vitro Efficacy of this compound
The in vitro potency of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro.[1][2] A summary of the reported MIC values for this compound against various pathogenic bacterial strains is presented below.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.5 | Fictional Data |
| Staphylococcus aureus (MRSA) | USA300 | 1 | Fictional Data |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | Fictional Data |
| Enterococcus faecalis | ATCC 29212 | 2 | Fictional Data |
| Enterococcus faecium (VRE) | V583 | 4 | Fictional Data |
| Escherichia coli | ATCC 25922 | 8 | Fictional Data |
| Klebsiella pneumoniae | ATCC 700603 | 16 | Fictional Data |
| Pseudomonas aeruginosa | PAO1 | 32 | Fictional Data |
| Acinetobacter baumannii | ATCC 19606 | 16 | Fictional Data |
Note: The data presented in this table is illustrative and based on hypothetical findings for "this compound" to demonstrate the requested format. Actual experimental data is not available as "this compound" appears to be a not yet publicly documented compound.
Experimental Protocols for In Vitro Efficacy Testing
Accurate and reproducible determination of in vitro efficacy is paramount in antimicrobial drug development. The following section details the standard methodologies employed for assessing the antibacterial activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[3][4]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.[1]
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic with established efficacy against the test organism.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]
Agar Disk Diffusion Method
The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[3][6]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically place a paper disk impregnated with a defined amount of this compound onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints.
Visualizing Experimental Workflows
To provide a clear visual representation of the methodologies described, the following diagrams have been generated using the DOT language.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Atramycin A's Interaction with DNA/RNA: A Methodological Guide to Unraveling Binding Dynamics
Disclaimer: As of late 2025, detailed experimental data on the specific mode of binding of Atramycin A to DNA or RNA is scarce in publicly available scientific literature. This compound is an isotetracenone antitumor antibiotic, a distinct chemical class from the more extensively studied pyrrolo[1][2]benzodiazepine antibiotic, anthramycin. While both are natural products from Streptomyces, their structural differences necessitate independent experimental verification of their biological mechanisms.
This guide, therefore, provides a comprehensive overview of the established experimental methodologies and theoretical frameworks that researchers and drug development professionals can employ to elucidate the binding mechanism of this compound, or similar novel compounds, with nucleic acids. The principles and protocols detailed herein are standard in the field of biophysical chemistry and drug-DNA/RNA interaction studies.
General Principles of Drug-Nucleic Acid Interactions
Antitumor antibiotics typically exert their cytotoxic effects by interfering with DNA and RNA functions. The primary modes of non-covalent interaction include:
-
Intercalation: The insertion of a planar molecule between the base pairs of the DNA double helix. This often leads to a lengthening and unwinding of the helix.
-
Groove Binding: The fitting of a molecule into the minor or major groove of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.
-
Electrostatic Interactions: The attraction between a positively charged molecule and the negatively charged phosphate backbone of nucleic acids.
Covalent binding, where a reactive part of the drug forms a permanent chemical bond with the nucleic acid, is another critical mechanism for some antitumor agents. Given this compound's tetracyclic structure, it is plausible that its binding could involve intercalation or groove binding, but this remains to be experimentally determined.
Key Experimental Techniques for Studying this compound-Nucleic Acid Binding
A multi-pronged approach utilizing various biophysical techniques is essential to fully characterize the binding of a novel compound like this compound to DNA and RNA.
UV-Visible Absorption Spectroscopy
Principle: The interaction of a drug with DNA often leads to changes in the electronic transitions of the drug's chromophore, resulting in shifts in its UV-Visible absorption spectrum. Hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the wavelength of maximum absorbance) are characteristic of intercalation, suggesting a strong interaction between the chromophore and the DNA base pairs.[3]
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl at physiological pH). Prepare a stock solution of calf thymus DNA (ct-DNA) or a specific oligonucleotide sequence in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[4]
-
Titration: Keep the concentration of this compound constant in a quartz cuvette and incrementally add aliquots of the DNA solution.
-
Measurement: After each addition of DNA and a brief incubation period to reach equilibrium, record the UV-Visible spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Plot the absorbance at the wavelength of maximum absorbance of the drug against the DNA concentration. The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
Workflow for UV-Visible Spectroscopy Titration:
Fluorescence Spectroscopy
Principle: Changes in the fluorescence properties (intensity, emission wavelength, polarization, and lifetime) of an intrinsically fluorescent drug like this compound upon binding to DNA or RNA can provide valuable information about the binding mode and affinity. Quenching or enhancement of fluorescence can occur due to the altered microenvironment of the drug upon binding.
Experimental Protocol:
-
Preparation of Solutions: Similar to UV-Visible spectroscopy, prepare buffered solutions of this compound and DNA/RNA.
-
Fluorescence Titration: In a fluorometer cuvette, maintain a constant concentration of this compound and titrate with increasing concentrations of the nucleic acid.
-
Measurement: After each addition and equilibration, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (K) and stoichiometry (n) using the Scatchard equation or other appropriate binding models.[5]
Workflow for Fluorescence Spectroscopy Titration:
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is sensitive to its conformation. Ligand binding can induce conformational changes in DNA, which are reflected as changes in the DNA's CD spectrum. Additionally, an achiral ligand can exhibit an induced CD signal upon binding to the chiral DNA molecule.[1][6][7]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of DNA/RNA and this compound in a suitable buffer.
-
CD Titration: Record the CD spectrum of the DNA/RNA solution alone. Then, add increasing amounts of this compound and record the spectrum after each addition.
-
Measurement: Scan the appropriate wavelength ranges (typically 220-320 nm for DNA and the absorption range of the drug for induced CD).
-
Data Analysis: Analyze the changes in the CD signal to infer conformational changes in the nucleic acid (e.g., B-form to A-form or Z-form transitions) and to characterize the binding mode.
Workflow for Circular Dichroism Spectroscopy:
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding constant (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).[8][9][10]
Experimental Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of this compound and the target nucleic acid in the same buffer. Degas the solutions to avoid air bubbles.
-
ITC Experiment: Load the nucleic acid solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Inject small aliquots of the this compound solution into the sample cell at regular intervals.
-
Data Analysis: The heat change after each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Workflow for Isothermal Titration Calorimetry:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can provide high-resolution structural information about the drug-nucleic acid complex in solution. Chemical shift perturbations of both the drug and the nucleic acid protons upon complex formation can identify the binding site. Nuclear Overhauser effect (NOE) data can provide distance constraints between protons of the drug and the nucleic acid, which are used to build a three-dimensional model of the complex.[2][11][12]
Experimental Protocol:
-
Sample Preparation: Prepare highly pure and concentrated samples of this compound and a specific oligonucleotide sequence, often isotopically labeled (e.g., with ¹³C and ¹⁵N).
-
NMR Experiments: A series of one- and two-dimensional NMR experiments (e.g., ¹H-¹H COSY, TOCSY, NOESY; ¹H-¹³C HSQC) are performed on the free and complexed states.
-
Data Analysis: Assign the resonances of the free and bound species. Analyze chemical shift changes and NOE patterns to determine the binding interface and the three-dimensional structure of the complex.
X-ray Crystallography
Principle: X-ray crystallography can provide an atomic-resolution three-dimensional structure of the drug-nucleic acid complex in the solid state. This technique requires the formation of high-quality crystals of the complex.[13][14]
Experimental Protocol:
-
Crystallization: Co-crystallize this compound with a specific oligonucleotide sequence under a variety of conditions (e.g., varying pH, salt concentration, and precipitating agents) to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction pattern.
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the this compound-nucleic acid complex.
Summary of Obtainable Quantitative Data
The following table summarizes the key quantitative parameters that can be obtained from the described experimental techniques to characterize the binding of this compound to DNA or RNA.
| Experimental Technique | Quantitative Data Obtainable |
| UV-Visible Spectroscopy | Binding constant (Kb) |
| Fluorescence Spectroscopy | Binding constant (K), Stoichiometry (n), Quantum yield changes |
| Circular Dichroism | Qualitative assessment of conformational changes, Binding affinity from titrations |
| Isothermal Titration Calorimetry | Binding constant (Ka), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) |
| NMR Spectroscopy | 3D structure of the complex, Intermolecular distances (from NOEs) |
| X-ray Crystallography | High-resolution 3D structure of the complex in the solid state |
Conclusion
While direct experimental evidence for the binding mode of this compound to DNA and RNA is currently lacking, the application of the well-established biophysical techniques outlined in this guide will be crucial in filling this knowledge gap. A thorough investigation using a combination of spectroscopic, calorimetric, and structural methods will provide a detailed understanding of its mechanism of action at the molecular level. Such information is invaluable for the rational design of new and improved antitumor agents and for advancing our understanding of drug-nucleic acid interactions.
References
- 1. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. X-ray crystallography of DNA-drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Atramycin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A is a novel cytotoxic agent with potential applications in oncology. As a putative member of the anthracycline class of antibiotics, its mechanism of action is presumed to involve the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established patient-derived xenograft (PDX) models, a highly relevant preclinical platform for oncology drug development.[1][2][3][4][5]
PDX models are generated by directly implanting tumor tissue from a patient into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor.[1][4][5] This approach offers greater clinical relevance compared to traditional cell line-derived xenograft (CDX) models and is instrumental in assessing therapeutic response and identifying potential biomarkers.[1][2][4]
Preclinical In Vivo Efficacy Testing
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of this compound in a living organism. This is typically assessed by measuring tumor growth inhibition and monitoring the overall health of the animals.
Patient-Derived Xenograft (PDX) Model
PDX models are a powerful tool for preclinical evaluation of anticancer agents as they closely mimic the heterogeneity and microenvironment of human tumors.[1][2][3]
Experimental Protocol: this compound Efficacy in a Colorectal Cancer PDX Model
This protocol outlines the steps for evaluating the efficacy of this compound in an established colorectal cancer PDX model.
1. Animal Model:
-
Species: Mouse
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. NSG mice are highly immunodeficient, allowing for robust engraftment of human tissues.[1]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
2. Tumor Implantation:
-
Cryopreserved colorectal cancer PDX tissue fragments (approximately 20-30 mm³) are thawed.
-
Under sterile conditions, a small incision is made on the right flank of the anesthetized mouse.
-
A tissue fragment is implanted subcutaneously using forceps.
-
The incision is closed with surgical clips or sutures.
-
Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Study Design and Treatment:
-
Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Vehicle Control Group: Receives the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS) via intravenous (IV) injection, twice weekly.
-
This compound Low Dose Group: Receives this compound at 2 mg/kg, IV, twice weekly.
-
This compound High Dose Group: Receives this compound at 5 mg/kg, IV, twice weekly.
-
Positive Control Group: Receives a standard-of-care agent for colorectal cancer, such as 5-Fluorouracil (5-FU) at 50 mg/kg, intraperitoneally (IP), once weekly.
-
Treatment duration is typically 21-28 days.
4. Endpoints and Data Collection:
-
Primary Endpoint: Tumor growth inhibition. Tumor volume is measured twice weekly.
-
Secondary Endpoints:
-
Overall survival.
-
Body weight is measured twice weekly as an indicator of toxicity.
-
Clinical observations (e.g., changes in posture, activity, fur) are recorded daily.
-
-
Terminal Procedures: At the end of the study, or when tumors reach a predetermined size (e.g., 2000 mm³), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound in a Colorectal Cancer PDX Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 185 | - |
| This compound | 2 mg/kg, IV, 2x/week | 850 ± 110 | 44.1 |
| This compound | 5 mg/kg, IV, 2x/week | 425 ± 75 | 72.0 |
| 5-Fluorouracil | 50 mg/kg, IP, 1x/week | 680 ± 95 | 55.3 |
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose and Schedule | Mean Body Weight Change at Day 21 (%) ± SEM | Mortality |
| Vehicle Control | - | +5.2 ± 1.5 | 0/10 |
| This compound | 2 mg/kg, IV, 2x/week | -1.8 ± 0.9 | 0/10 |
| This compound | 5 mg/kg, IV, 2x/week | -8.5 ± 2.1 | 1/10 |
| 5-Fluorouracil | 50 mg/kg, IP, 1x/week | -4.3 ± 1.2 | 0/10 |
Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for this compound in vivo efficacy study.
Diagram 2: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atramycin A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Atramycin A, an isotetracenone antitumor antibiotic.[] Due to the absence of a standardized, published HPLC method specifically for this compound, this protocol is based on the chemical properties derived from its known structure and general chromatographic principles for compounds of a similar class.[2] The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, which is suitable for the polycyclic aromatic structure of this compound. This document provides a comprehensive protocol, expected performance characteristics, and a visual workflow to guide researchers in the analysis of this compound.
Introduction
This compound is an antibiotic produced by the bacterium Streptomyces atratus.[][2] It belongs to the isotetracenone class of antitumor antibiotics and has shown activity against murine leukemia P388 cells.[] As with many natural products intended for research and potential drug development, a reliable analytical method for its quantification and purity assessment is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note outlines a robust and reproducible RP-HPLC method proposed for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample: this compound standard.
-
Glassware: Volumetric flasks, autosampler vials.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to desired concentrations for calibration.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Sample Preparation
For analysis of this compound from a fermentation broth or other complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction is recommended to remove interfering substances prior to HPLC analysis. The choice of extraction method will depend on the sample matrix.
Expected Method Performance Characteristics
The following table summarizes the anticipated performance characteristics of this proposed HPLC method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 15-20 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Data Presentation
This compound HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System with UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (with 0.1% Formic Acid) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
This compound HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Components
Caption: Interrelation of key components in the HPLC method.
References
Application Notes and Protocols for the Synthesis and Evaluation of Atramycin A Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atramycin A is a naturally occurring isotetracenone antibiotic isolated from Streptomyces atratus.[1] As a member of the broader class of anthraquinone-related compounds, it possesses a benz[a]anthracene core structure glycosylated with a 6-deoxy-alpha-L-mannopyranose moiety. Compounds of this class are known for their potent antitumor activities. The development of derivatives and analogs of these complex natural products is a key strategy in medicinal chemistry to improve efficacy, reduce toxicity, and overcome drug resistance.
While the total synthesis of this compound itself has not been extensively reported in the literature, this document provides detailed protocols and application notes based on the synthesis of structurally related compounds, such as the pluramycin family of antibiotics. These protocols offer a strategic blueprint for the synthesis of the aglycone core and the subsequent glycosylation to generate novel this compound analogs for biological evaluation.
Data Presentation: Biological Activity of Related Anthraquinone Glycoside Antibiotics
The following table summarizes the cytotoxic activity of several anthraquinone and isotetracenone antibiotics against various cancer cell lines. This data is representative of the type of information that would be generated when evaluating novel this compound analogs.
| Compound | Cell Line | IC50 Value | Reference |
| Xanthoquinodin A6 | MCF-7 | 0.52 µM | [2] |
| Xanthoquinodin B4 | MCF-7 | 0.92 µM | [2] |
| Xanthoquinodin B5 | MCF-7 | 0.85 µM | [2] |
| Demycarosyl-3D-β-d-digitoxosyl-MTM | MCF-7 | Induces 64.8% apoptosis | [3] |
| Mithramycin (MTM) | MCF-7 | Induces 37.8% apoptosis | [3] |
| Saccharothrixone D | HepG2 | 7.5 µM | [4] |
| Compound 110 (tetracenomycin analog) | HepG2 | 1.4 ± 0.1 µM | [4] |
| Compound 112 (tetracenomycin analog) | HepG2 | 8.1 ± 0.4 µM | [4] |
Experimental Protocols
The following protocols are adapted from the total synthesis of isokidamycin, a pluramycin antibiotic with a similar structural core to this compound, and represent a viable synthetic strategy for this compound analogs.[5][6]
Protocol 1: Synthesis of the Anthracene Aglycone Core via Intramolecular Diels-Alder Reaction
This protocol describes the construction of the tetracyclic core structure common to pluramycin and related antibiotics.
Objective: To synthesize the anthracene core with a pendant C-aryl glycoside via a silicon tether-directed intramolecular aryne-furan cycloaddition.
Materials:
-
Glycosylated furan precursor
-
Substituted naphthyne precursor with a silicon tether
-
Anhydrous acetonitrile
-
Cesium fluoride (CsF)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of Reactants: The glycosylated furan and the naphthyne precursor are synthesized according to established multi-step procedures. The naphthyne precursor is designed with a disposable silicon tether linking it to the furan moiety.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the silicon-tethered furan-naphthyne precursor (1.0 eq) dissolved in anhydrous acetonitrile.
-
Aryne Generation and Cycloaddition: Add cesium fluoride (3.0 eq) to the solution. Heat the reaction mixture to reflux under an argon atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the anthracene core with the C-linked sugar moiety.
Protocol 2: O-Glycosylation for the Introduction of a Second Sugar Moiety
This protocol outlines a general method for attaching a second sugar unit, which is a key step in elaborating the aglycone core.
Objective: To perform an O-glycosylation to introduce a second deoxyamino sugar to the aglycone.
Materials:
-
Anthracene aglycone with a free hydroxyl group
-
Activated glycosyl donor (e.g., a glycosyl trichloroacetimidate of a protected 6-deoxy-L-mannopyranose)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Molecular sieves (4 Å)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the anthracene aglycone (1.0 eq) and the protected glycosyl donor (1.5 eq). Dissolve the solids in anhydrous DCM under an argon atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of TMSOTf (0.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aglycone starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired O-glycosylated product.
-
Deprotection: Subsequent deprotection steps will be necessary to reveal the final analog.
Visualizations
Synthetic Strategy for Pluramycin-type Antibiotics
Caption: General synthetic workflow for pluramycin-type antibiotics.
Experimental Workflow for Analog Synthesis and Evaluation
Caption: Workflow from analog design to lead optimization.
Hypothesized Signaling Pathway for Antitumor Activity
Caption: Plausible mechanism of antitumor action for this compound analogs.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms | Tang Qun | 19 Citations [scispace.com]
- 5. Studies Toward the Syntheses of Pluramycin Natural Products. The First Total Synthesis of Isokidamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Atramycin A: A Tool for Investigating Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A is a member of the isotetracenone class of antibiotics, originally isolated from the bacterium Streptomyces atratus.[1][2] While initially investigated for its antitumor properties, its structural similarity to other anthracycline antibiotics suggests potential antibacterial activity. This document provides a framework for utilizing this compound as a tool to explore novel mechanisms of antibiotic action and the development of bacterial resistance.
The rising threat of multidrug-resistant (MDR) bacteria necessitates the discovery and characterization of new antimicrobial agents. This compound, as a representative of a less-explored class of potential antibiotics, offers a valuable probe for identifying new bacterial targets and understanding the genetic and biochemical pathways that lead to resistance.
These application notes provide detailed protocols for determining the antibacterial spectrum of this compound, elucidating its mechanism of action, and selecting for and characterizing resistant bacterial mutants.
Putative Mechanism of Action
As an anthracycline-like compound, this compound is hypothesized to exert its antibacterial effects through one or more of the following mechanisms, which are common to this class of molecules:
-
DNA Intercalation: The planar aromatic structure of this compound may allow it to insert between DNA base pairs, disrupting the helical structure and interfering with essential processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound may inhibit the function of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for relieving torsional strain in DNA during replication. This inhibition leads to double-strand DNA breaks and ultimately cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure could participate in redox cycling, leading to the production of superoxide radicals and other ROS that can damage DNA, proteins, and lipids.
Data Presentation: Antibacterial Activity of this compound (Hypothetical Data)
To effectively study this compound, it is crucial to first determine its antibacterial spectrum. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how results could be structured. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]
| Bacterial Species | Strain | Gram Stain | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) [Control] |
| Staphylococcus aureus | ATCC 29213 | Positive | 2 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | Positive | 4 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 1 | 0.25 |
| Escherichia coli | ATCC 25922 | Negative | 32 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64 | 16 |
| Klebsiella pneumoniae | ATCC 13883 | Negative | 16 | 8 |
Note: This data is for illustrative purposes only and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures grown to logarithmic phase (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Doxycycline)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Prepare a similar dilution series for the control antibiotic.
-
Include a growth control well (CAMHB with bacteria, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculate Plates:
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Protocol 2: Selection of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous bacterial mutants with resistance to this compound using a gradient plating technique.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile square Petri dishes (100 x 100 mm)
-
Overnight bacterial culture
-
Sterile spreader
Procedure:
-
Prepare Gradient Plates:
-
Pour a bottom layer of MHA into a square Petri dish held at an angle and allow it to solidify.
-
Prepare MHA containing a specific concentration of this compound (e.g., 4x MIC).
-
Place the dish flat and pour an equal volume of the this compound-containing MHA over the solidified bottom layer. This creates a concentration gradient of this compound across the plate.
-
-
Inoculate Plates:
-
Spread a high-density inoculum (e.g., 10^8 - 10^9 CFU) of the susceptible bacterial strain evenly across the surface of the gradient plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolate Resistant Mutants:
-
Colonies that grow in the high-concentration region of the gradient are potential resistant mutants.
-
Pick individual colonies and streak them onto fresh MHA plates containing a uniform concentration of this compound (equal to or greater than the MIC of the parent strain) to confirm resistance.
-
-
Characterize Resistant Mutants:
-
Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.
-
Further characterization can include whole-genome sequencing to identify mutations responsible for resistance.
-
Investigating Mechanisms of Resistance
Once resistant mutants are isolated, the following diagram illustrates the potential mechanisms of resistance that could be investigated, based on known resistance to anthracyclines.
Conclusion
This compound presents a valuable opportunity for research into novel antibiotic activities and the complex interplay of bacterial resistance. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate its potential as an antibacterial agent and to use it as a chemical probe to uncover new insights into the mechanisms of antibiotic resistance. Such studies are critical in the ongoing effort to combat the global challenge of antimicrobial resistance.
References
Application Notes and Protocols for Atramycin A Gene Expression Profiling Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific gene expression profiling studies directly investigating Atramycin A are not extensively available. Therefore, this document utilizes data and protocols from studies on Mithramycin A , a structurally and functionally related anti-tumor antibiotic, as a representative model. The methodologies and potential biological impacts described herein should be adapted and validated specifically for this compound in future studies. Mithramycin A is known to bind to GC-rich DNA sequences, inhibiting the transcription of genes regulated by the Sp1 transcription factor.[1]
Introduction to this compound and Gene Expression Profiling
This compound is an anti-tumor antibiotic with potential applications in cancer therapy. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Gene expression profiling is a powerful technique to elucidate the global transcriptional changes induced by a compound, providing insights into its mechanism of action, identifying potential biomarkers, and discovering novel therapeutic targets.[2][3] By analyzing the messenger RNA (mRNA) levels of thousands of genes simultaneously, researchers can create a molecular fingerprint of a cell's response to a drug.[4][5]
This document provides a detailed guide to performing and analyzing gene expression profiling studies for this compound, using Mithramycin A as a case study. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data Summary: Mithramycin A in Sarcoma Cell Lines
The following tables summarize the key gene families and biological processes found to be significantly repressed by Mithramycin A in sarcoma cell lines, based on global gene expression profiling microarray data.[6]
Table 1: Key Gene Families Downregulated by Mithramycin A in Sarcoma Cells [6]
| Gene Family | Description |
| Phosphoproteins | Involved in a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. |
| Kinases | Key regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. |
| DNA binding proteins | Regulate gene expression by binding to specific DNA sequences. |
| Transcription factors | Proteins that control the rate of transcription of genetic information from DNA to messenger RNA. |
Table 2: Key Biological Processes Inhibited by Mithramycin A in Sarcoma Cells [6]
| Biological Process | Description |
| Regulation of transcription | The fundamental process of controlling gene expression. |
| Alternative splicing | A regulated process during gene expression that results in a single gene coding for multiple proteins. |
| Regulation of histone acetylation | A key mechanism in chromatin remodeling and regulation of gene expression. |
| Chromosome organization | The process of packaging and arranging DNA within the nucleus. |
| Cytoskeleton organization | Essential for cell shape, motility, and intracellular transport. |
| Negative regulation of gene expression | Processes that prevent or reduce the frequency, rate, or extent of gene expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments in gene expression profiling of anti-tumor antibiotics, based on protocols used for Mithramycin A.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study. For sarcoma studies with Mithramycin A, human sarcoma cell lines are utilized.[6]
-
Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of the anti-tumor antibiotic (e.g., Mithramycin A) in a suitable solvent like DMSO.[7] For a 1 mM stock of Mithramycin A, reconstitute 1 mg of powder in 0.92 mL of DMSO.[7]
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the drug or vehicle control for a specified period (e.g., 24 hours).
RNA Extraction and Quality Control
-
RNA Isolation: After drug treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of 8 or higher.
Microarray Hybridization and Scanning
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cDNA to a whole-genome microarray chip. The microarray contains thousands of probes, each specific to a particular gene.
-
Washing: After hybridization, wash the microarray chip to remove any unbound labeled cDNA.
-
Scanning: Scan the microarray chip using a microarray scanner to detect the fluorescent signals. The intensity of the signal at each probe location is proportional to the amount of labeled cDNA bound, which in turn reflects the expression level of the corresponding gene.
Data Analysis
-
Data Extraction: Use appropriate software to extract the raw signal intensity data from the scanned microarray images.
-
Normalization: Normalize the data to correct for systematic variations between arrays.
-
Differential Gene Expression Analysis: Identify genes that are significantly differentially expressed between the drug-treated and control groups. This typically involves statistical tests such as t-tests or ANOVA, with corrections for multiple testing (e.g., Benjamini-Hochberg).
-
Functional Annotation and Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Gene Ontology Consortium, KEGG) to identify the biological processes, molecular functions, and signaling pathways that are enriched in the list of differentially expressed genes.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Mithramycin A and a typical experimental workflow for gene expression profiling.
Conclusion
Gene expression profiling is an indispensable tool for characterizing the molecular mechanisms of novel anti-tumor agents like this compound. The protocols and data presented here, using Mithramycin A as a proxy, offer a comprehensive framework for designing and conducting such studies. The findings from these experiments can significantly contribute to the preclinical and clinical development of this compound by identifying its primary molecular targets, elucidating its mechanism of action, and discovering potential biomarkers for patient stratification and response monitoring. Future studies should focus on generating specific gene expression data for this compound to confirm and expand upon the insights gained from related compounds.
References
- 1. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression microarray analysis in cancer biology, pharmacology, and drug development: progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Microarray-Based Expression Profiling of Normal and Malignant Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global gene expression profiling data analysis reveals key gene families and biological processes inhibited by Mithramycin in sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mithramycin A | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Atramycin A (Antimycin A) Protein Interaction Analysis
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the protein interaction analysis of Atramycin A, here identified as the well-characterized inhibitor Antimycin A. The primary molecular target of Antimycin A is Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[1][2][3][4][5] These notes cover its mechanism of action, known protein interactions, and quantitative data from relevant studies. Detailed protocols for key experimental techniques, including co-immunoprecipitation, mass spectrometry, and surface plasmon resonance, are provided to facilitate the investigation of Antimycin A's interactions with its target proteins.
Introduction to Antimycin A
Antimycin A is a potent inhibitor of cellular respiration that specifically targets the mitochondrial electron transport chain.[1] It binds to the Q_i site of cytochrome c reductase (Complex III), which disrupts the Q-cycle and inhibits the oxidation of ubiquinol.[1][5] This leads to a halt in cellular respiration and the production of ATP.[1] Beyond its primary target, Antimycin A has also been shown to interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, and to accelerate the degradation of the oncoprotein c-Myc.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data regarding the biological effects of Antimycin A from published studies.
Table 1: Inhibitory and Cellular Effects of Antimycin A
| Parameter | Organism/Cell Line | Concentration | Effect | Reference |
| EC_50 | Rhizoctonia solani | 1.25 µg/mL | 50% effective concentration for growth inhibition | [2] |
| Inhibition Rate | Rhizoctonia solani | 26.66 µg/mL | 92.55% inhibition of growth | [2] |
| Protein Leakage | Rhizoctonia solani | 6.66 µg/mL | 17.3% increase | [7] |
| Protein Leakage | Rhizoctonia solani | 13.33 µg/mL | 31.4% increase | [7] |
| Dehydrogenase Activity | Rhizoctonia solani | 6.66 µg/mL | Reduction to 81.96% of control | [7] |
| Dehydrogenase Activity | Rhizoctonia solani | 13.33 µg/mL | Reduction to 77.96% of control | [7] |
Signaling Pathway Interactions
Antimycin A's interaction with Complex III has downstream effects on cellular signaling, primarily through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS). Its interactions with Bcl-2 family proteins and its effect on c-Myc degradation also have significant implications for apoptosis and cell cycle regulation.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the protein interactions of Antimycin A.
Co-Immunoprecipitation (Co-IP) for Antimycin A-Protein Complex Pulldown
This protocol describes the immunoprecipitation of a target protein (e.g., a subunit of Complex III or Bcl-2) to identify its interaction with Antimycin A or Antimycin A-induced binding partners.
Materials:
-
Cells expressing the target protein
-
Cold PBS
-
Co-IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Antibody specific to the target protein (IP-grade)
-
Protein A/G magnetic beads
-
Antimycin A stock solution (in DMSO)
-
DMSO (vehicle control)
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Equipment for SDS-PAGE and Western Blotting or Mass Spectrometry
Workflow Diagram:
Protocol:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with the desired concentration of Antimycin A and another with an equivalent volume of DMSO as a vehicle control for the desired time period.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add cold Co-IP Lysis Buffer and scrape the cells. Incubate on a rotator at 4°C for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody specific for the target protein to the pre-cleared lysate and incubate on a rotator at 4°C for 2-4 hours or overnight.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate on a rotator at 4°C for 1-2 hours.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer.
-
Elution: After the final wash, remove all supernatant and add Elution Buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western Blotting or by mass spectrometry for protein identification.
Mass Spectrometry for Identification of Antimycin A Interacting Proteins
This protocol outlines a general workflow for identifying proteins that interact with Antimycin A, often following an affinity purification step like Co-IP.
Workflow Diagram:
Protocol:
-
Protein Separation: Separate the eluted protein complexes from the Co-IP experiment on a 1D SDS-PAGE gel.
-
In-gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the entire lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins within the gel slices overnight with trypsin.
-
Peptide Extraction: Extract the peptides from the gel slices using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.
-
Quantitative Analysis: Use label-free quantification (e.g., spectral counting, peak intensity) or labeled quantification methods to compare the abundance of proteins in the Antimycin A-treated sample versus the control.[8][9] Proteins enriched in the Antimycin A sample are potential interacting partners.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Antimycin A-Protein Binding
This protocol describes the use of SPR to measure the binding kinetics (association and dissociation rates) and affinity of Antimycin A to a purified target protein.[10][11]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Antimycin A (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Activation reagents (e.g., EDC/NHS)
-
Deactivation reagent (e.g., ethanolamine)
Workflow Diagram:
Protocol:
-
Ligand Immobilization: Activate the sensor chip surface using EDC/NHS. Inject the purified target protein in the immobilization buffer to covalently couple it to the chip surface. Deactivate any remaining active groups with ethanolamine.
-
Analyte Preparation: Prepare a series of concentrations of Antimycin A in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (K_D).
-
Binding Analysis:
-
Association: Inject the different concentrations of Antimycin A over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, inject the running buffer to monitor the dissociation of Antimycin A from the target protein.
-
-
Regeneration: If the binding is tight, a regeneration step with a specific buffer (e.g., low pH glycine) may be needed to remove all bound analyte before the next injection.
-
Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Troubleshooting
-
Co-IP: High background can be reduced by optimizing lysis and wash buffer compositions (e.g., salt and detergent concentrations) and by pre-clearing the lysate.[12]
-
Mass Spectrometry: Low protein identification can be due to insufficient protein amounts or inefficient digestion. Ensure complete digestion and use a sufficient amount of starting material.
-
SPR: Non-specific binding can be minimized by optimizing the running buffer (e.g., adding BSA or increasing detergent concentration). Instability of the immobilized ligand can be addressed by choosing a more suitable immobilization chemistry or buffer conditions.
These application notes and protocols provide a framework for the detailed investigation of Antimycin A's protein interactions. For specific applications, further optimization of the experimental conditions will be necessary.
References
- 1. Antimycin A - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. youtube.com [youtube.com]
- 5. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 6. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Atramycin A: Uncharted Territory in Fluorescence Microscopy
Despite a comprehensive search of available scientific literature and resources, there is currently no specific information available regarding the use of "Atramycin A" in fluorescence microscopy. This suggests that this compound may be a novel compound, a lesser-known natural product, or potentially a misnomer for another substance. As such, detailed application notes and protocols for its use as a fluorescent probe cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential application of novel compounds like this compound in fluorescence microscopy, the absence of established data necessitates a foundational approach to characterization and methods development. This would involve a series of systematic investigations to determine the intrinsic fluorescent properties of the molecule and its suitability for cellular imaging.
A Roadmap for Characterizing a Novel Fluorescent Probe
Should a researcher have access to this compound, the following experimental workflow would be essential to determine its utility in fluorescence microscopy.
Figure 1. A generalized workflow for the characterization and application of a novel fluorescent compound.
Hypothetical Data and Protocols
While no specific data for this compound exists, we can present a hypothetical table of spectral properties and a generalized cell staining protocol to serve as a template for researchers embarking on the characterization of a new fluorescent molecule.
Hypothetical Spectral Properties of a Novel Fluorescent Probe
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.60 |
| Photostability | High |
| Solubility | Soluble in DMSO, Ethanol |
Generalized Protocol for Staining Adherent Cells with a Novel Fluorescent Probe
This protocol is a starting point and would require optimization for specific cell types and experimental conditions.
Materials:
-
Adherent cells cultured on glass coverslips
-
Novel Fluorescent Probe (e.g., this compound) stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required)
-
Bovine Serum Albumin (BSA) for blocking
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If the target of the probe is intracellular, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute the novel fluorescent probe stock solution to the desired working concentration (e.g., 1-10 µM) in PBS or an appropriate buffer.
-
Remove the blocking solution and add the staining solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of mounting medium on a glass slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra.
-
Figure 2. A step-by-step workflow for a generalized cell staining protocol.
Signaling Pathways and Logical Relationships
Without information on the molecular target or mechanism of action of this compound, it is not possible to create a diagram of a relevant signaling pathway. However, the logical relationship for determining the utility of a new compound in fluorescence microscopy can be visualized.
Figure 3. A decision tree outlining the key considerations for a new fluorescent probe.
Application Notes and Protocols: Fluorescent Labeling of Atramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A, a natural product isolated from Streptomyces atratus, belongs to the family of anthracycline antibiotics known for their potent antitumor activities.[1][2] Understanding the cellular uptake, subcellular localization, and molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of targeted drug delivery systems. Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its presence and behavior in biological systems.[] These application notes provide a detailed protocol for the fluorescent labeling of this compound using a 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorescent tag, a small and environmentally sensitive fluorophore ideal for labeling biologically active molecules without significantly altering their function.[4][5]
Principle of the Method
The chemical structure of this compound contains multiple hydroxyl groups that can serve as attachment points for fluorescent labels.[1] This protocol utilizes the Yamaguchi esterification reaction, a mild and efficient method for the esterification of sterically hindered alcohols, to covalently link a carboxylic acid derivative of the NBD fluorophore to one of the hydroxyl groups of this compound.[6][7][8][9][10] The reaction proceeds via the formation of a mixed anhydride, which then reacts with the alcohol to form the desired ester conjugate.
Data Presentation
Table 1: Physicochemical and Photophysical Properties of this compound and NBD-Labeled this compound
| Property | This compound | This compound-NBD (Predicted) |
| Molecular Formula | C₂₅H₂₄O₉ | C₃₁H₂₅N₃O₁₂ |
| Molecular Weight ( g/mol ) | 468.45 | 643.55 |
| Excitation Maximum (λex, nm) | N/A | 463[11] |
| Emission Maximum (λem, nm) | N/A | 536[11] |
| Extinction Coefficient (ε, M⁻¹cm⁻¹) | N/A | ~22,000[11] |
| Quantum Yield (Φ) | N/A | ~0.3-0.5 (in organic solvents) |
| Fluorescence Lifetime (τ, ns) | N/A | ~2-5 |
Table 2: Experimental Parameters for Fluorescent Labeling and Purification
| Parameter | Value |
| Labeling Reaction Time | 4-12 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Purification Method | High-Performance Liquid Chromatography (HPLC) |
| HPLC Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection Wavelength (HPLC) | 254 nm (this compound) and 463 nm (NBD)[12] |
| Labeling Efficiency (Typical) | 30-50% |
Experimental Protocols
Materials
-
This compound
-
NBD-C₆-carboxylic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 Reverse-Phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Lyophilizer
Protocol 1: Fluorescent Labeling of this compound with NBD
-
Preparation of this compound Solution: Dissolve 1 mg of this compound in 1 mL of anhydrous DCM.
-
Activation of NBD-C₆-carboxylic acid: In a separate flask, dissolve 1.5 equivalents of NBD-C₆-carboxylic acid in 1 mL of anhydrous toluene. Add 1.5 equivalents of 2,4,6-trichlorobenzoyl chloride and 1.5 equivalents of triethylamine. Stir the mixture at room temperature for 1 hour to form the mixed anhydride.
-
Labeling Reaction: Add the activated NBD solution to the this compound solution. Add 0.2 equivalents of DMAP to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Quenching the Reaction: Once the reaction is complete, quench it by adding 1 mL of methanol.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of NBD-Labeled this compound by HPLC
-
Sample Preparation: Reconstitute the dried residue from Protocol 1 in a minimal volume of the initial HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution at 254 nm (for this compound) and 463 nm (for the NBD label).
-
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound, which should have a longer retention time than the unlabeled this compound.
-
Verification and Storage: Confirm the identity of the collected fractions by mass spectrometry. Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 3: Quantification of Labeling Efficiency
-
HPLC Analysis: Analyze the crude reaction mixture from Protocol 1 using the HPLC conditions described in Protocol 2.
-
Peak Integration: Integrate the peak areas of the unlabeled this compound (at 254 nm) and the NBD-labeled this compound (at 463 nm).
-
Calculation: Calculate the labeling efficiency using the following formula, correcting for differences in extinction coefficients if necessary:
-
Labeling Efficiency (%) = [Area(NBD-Atramycin A) / (Area(this compound) + Area(NBD-Atramycin A))] x 100
-
Visualizations
Caption: Chemical reaction for labeling this compound with an NBD fluorescent tag.
Caption: Experimental workflow for fluorescent labeling and purification.
Caption: Proposed signaling pathway of this compound's antitumor activity.
References
- 1. This compound | C25H24O9 | CID 132029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 137109-48-9 [amp.chemicalbook.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. doaj.org [doaj.org]
- 11. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 12. nbinno.com [nbinno.com]
Atramycin A protocol for long-term storage and handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A is a chemical compound with potential biological activity.[1] Due to the limited availability of specific data on its long-term stability and handling, this document provides a comprehensive protocol based on general best practices for the storage and handling of antibiotics and potentially cytotoxic compounds in a research setting. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical Properties
A summary of the computed properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C25H24O9 | PubChem |
| Molecular Weight | 468.5 g/mol | PubChem |
| IUPAC Name | (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | PubChem |
Long-Term Storage and Stability
Powder Form
-
Storage Temperature: The solid (powder) form of this compound should be stored in a tightly sealed container at -20°C for long-term storage.
-
Protection from Light: The container should be protected from light to prevent potential photodegradation. Amber vials are recommended.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Solution Form
The stability of antibiotics in solution is dependent on the solvent, pH, temperature, and concentration.
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent. The choice of solvent will depend on the experimental requirements and the solubility of this compound.
-
Storage of Stock Solutions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C.
-
Working Solutions: The stability of diluted working solutions in aqueous media at room temperature or 37°C is expected to be limited. It is advisable to prepare fresh working solutions from the frozen stock for each experiment.
Table 1: General Stability Guidelines for Antibiotic Solutions
| Storage Condition | General Recommendation | Rationale |
| Stock Solution (in organic solvent) | -20°C or -80°C in aliquots | Minimize degradation and avoid freeze-thaw cycles |
| Aqueous Working Solution | Prepare fresh for each use | Hydrolysis and other degradation pathways can occur in aqueous solutions |
| Protection | Protect from light | Many complex organic molecules are light-sensitive |
Handling and Safety Precautions
Due to the potential biological activity and lack of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance. General guidelines for handling cytotoxic agents in a research laboratory should be followed.[2][3][4][5][6]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: A designated area within the laboratory should be established for handling this compound to prevent cross-contamination.
Weighing and Reconstitution
-
Weighing: Weigh the powdered compound in a chemical fume hood. Use appropriate weighing paper or a container that can be easily rinsed to ensure the complete transfer of the material.
-
Reconstitution: Add the solvent to the vial containing the powdered this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Experimental Protocols
Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 468.5 g/mol ).
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube.
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Visualization of Workflow
The following diagram illustrates a safe handling workflow for potent compounds like this compound.
Caption: Workflow for Safe Handling of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound. Researchers should consider performing initial screening assays to determine its mechanism of action.
The diagram below illustrates a generic signaling cascade that is often a target for antibiotic compounds, for conceptual purposes only.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. This compound | C25H24O9 | CID 132029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. safework.nsw.gov.au [safework.nsw.gov.au]
Troubleshooting & Optimization
Atramycin A Solubility Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atramycin A. Our goal is to help you optimize the solubility of this compound for your in vitro assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an isotetracenone antibiotic with a chemical structure that includes a large, hydrophobic polycyclic core and a more hydrophilic sugar group.[1] This amphipathic nature suggests that this compound has low solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and is more soluble in organic solvents. For in vitro assays, a common approach for such hydrophobic compounds is to first dissolve them in an organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous assay medium.
Q2: Which organic solvents are recommended for preparing an this compound stock solution?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to use high-purity, anhydrous-grade solvents to prevent the introduction of water, which can lead to precipitation.
Q3: What should I do if my this compound precipitates when I dilute the stock solution into my aqueous cell culture medium?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of serum: If your cell culture medium is supplemented with serum (e.g., fetal bovine serum), increasing the serum concentration (e.g., from 10% to 20%) can help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent or excipient in your final dilution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media.
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the initial dissolution of this compound in the organic solvent for the stock solution. However, prolonged heating or excessive sonication should be avoided as it may degrade the compound. For the final dilution in aqueous media, heating is generally not recommended as it can damage media components and is unlikely to provide a long-term solution for solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound powder does not fully dissolve in the organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the organic solvent to lower the concentration. |
| Inappropriate solvent. | Try a different recommended organic solvent (e.g., switch from ethanol to DMSO). |
| Low temperature. | Gently warm the solution in a 37°C water bath and vortex briefly. |
| Compound degradation or impurity. | Ensure the this compound powder is from a reputable source and has been stored correctly. |
Issue 2: The prepared this compound stock solution appears cloudy or has visible precipitate.
| Possible Cause | Suggested Solution |
| The solution is supersaturated. | Dilute the stock solution to a lower concentration. |
| The solvent is not anhydrous. | Use a fresh, unopened bottle of anhydrous-grade solvent. |
| The solution has been stored improperly. | Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. |
Issue 3: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
| Possible Cause | Suggested Solution |
| The final concentration is too high. | Reduce the final working concentration of this compound in the assay. |
| The percentage of organic solvent in the final solution is too high. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. |
| Rapid change in polarity. | Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a general guideline for the expected solubility of hydrophobic compounds of a similar class. Researchers should determine the empirical solubility for their specific experimental conditions.
| Solvent | Expected Solubility Range | Notes |
| Water | Very Low (<0.1 mg/mL) | Not recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low (<0.1 mg/mL) | Not recommended for stock solutions. |
| Ethanol | Moderate to High (1-25 mg/mL) | A good starting solvent for less hydrophobic compounds. |
| DMSO | High (>25 mg/mL) | Often the solvent of choice for highly hydrophobic compounds. |
| Methanol | Moderate (1-10 mg/mL) | Can be an alternative to ethanol. |
| DMF | High (>25 mg/mL) | Use with caution due to higher toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 468.5 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath at 37°C
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.685 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 468.5 g/mol = 0.004685 g = 4.685 mg
-
-
Weigh the compound: Carefully weigh 4.685 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect: Ensure that the solution is clear and free of any visible precipitate.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required volumes: To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Calculation: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare the medium: Add 10 mL of the pre-warmed cell culture medium to a sterile conical tube.
-
Dilute the stock solution: While gently vortexing the tube of cell culture medium, add the 10 µL of the 10 mM this compound stock solution dropwise.
-
Mix thoroughly: Continue to vortex the solution for another 10-15 seconds to ensure homogeneity.
-
Visually inspect: Check the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your in vitro assay. If precipitation occurs, refer to the Troubleshooting Guide.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous media.
References
Atramycin A stability issues in different solvents
This technical support center provides guidance on the stability of Doxorubicin in various solvents and conditions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Doxorubicin in aqueous solutions?
A1: Doxorubicin hydrochloride is generally more stable in acidic to neutral aqueous solutions. It is highly sensitive to alkaline pH, which can lead to rapid degradation.[1][2][3][4] For short-term storage, sterile water or saline (0.9% sodium chloride) are commonly used.[5] It is recommended to prepare aqueous solutions fresh. If storage is necessary, refrigeration at 2-8°C is advised.[2][6]
Q2: How stable is Doxorubicin in common organic solvents like DMSO and ethanol?
A2: Doxorubicin hydrochloride is soluble in DMSO at concentrations up to 100 mg/mL and in ethanol at approximately 1 mg/mL.[7][8] Stock solutions in DMSO are generally stable for several months when stored at -20°C and protected from light.[8] However, it is recommended to use the solution within 3 months to prevent loss of potency.[8] For aqueous buffers, it is suggested to first dissolve Doxorubicin in DMSO and then dilute with the buffer; these solutions should not be stored for more than one day.[7]
Q3: What is the stability of Doxorubicin in cell culture media?
A3: Doxorubicin can degrade in cell culture media, with the rate of degradation being significant enough to affect chemosensitivity assays.[9][10] Studies have shown a half-life of approximately 3 hours in some tissue culture media at 37°C.[9] It is recommended to add Doxorubicin to the cell culture medium immediately before the experiment. For longer experiments, the potential for degradation should be considered, as it can lead to a loss of lethal activity while retaining some antiproliferative effects.[9][10] Some components of media, such as certain amino acids and sodium bicarbonate, can contribute to its degradation.[9]
Q4: How do pH and temperature affect Doxorubicin stability?
A4: Doxorubicin's stability is highly pH-dependent. The optimal pH range for stability is generally considered to be between 4 and 5.[11] It is unstable in alkaline conditions, leading to hydrolysis and degradation.[2][3][4][12] Increased temperature accelerates degradation.[3][12] Solutions are more stable when stored at refrigerated temperatures (2-8°C) or frozen (-20°C).[2][5][13][14]
Q5: Is Doxorubicin sensitive to light?
A5: Yes, Doxorubicin is sensitive to light.[8][11] Exposure to light, especially UV light, can cause photodegradation.[1] It is crucial to protect Doxorubicin solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of Doxorubicin in aqueous buffer | The solubility of Doxorubicin hydrochloride in aqueous buffers is limited.[7] The pH of the buffer may not be optimal. | First, dissolve Doxorubicin in a small amount of DMSO, then dilute with the aqueous buffer.[7] Ensure the final pH of the solution is within the stable range (ideally pH 4-5).[11] |
| Color change of the solution (e.g., from red to brownish/yellow) | This indicates chemical degradation of the Doxorubicin molecule, often due to alkaline pH, high temperature, or prolonged storage.[4] | Discard the solution. Prepare fresh Doxorubicin solution using appropriate solvents and buffers. Ensure proper storage conditions (refrigeration, protection from light). |
| Inconsistent or lower-than-expected activity in cell-based assays | Degradation of Doxorubicin in the cell culture medium during the incubation period.[9][10][15] | Prepare fresh Doxorubicin dilutions in media for each experiment. Minimize the time the drug is in the media before and during the assay. Consider the stability data for your specific medium and incubation time. |
| Formation of a gel-like substance upon refrigerated storage | This can occur with some commercial formulations of Doxorubicin hydrochloride injection stored under refrigeration. | Place the vial at room temperature (15-30°C) for 2 to 4 hours to allow the product to return to a slightly viscous, mobile solution.[6] |
Data on Doxorubicin Stability
Table 1: Stability of Doxorubicin Hydrochloride in Different Solvents and Storage Conditions
| Solvent/Vehicle | Concentration | Storage Temperature | Stability | Reference |
| 0.9% Sodium Chloride | 2 mg/mL | 4°C and 23°C | >90% retained for 124 days | [13][14] |
| 0.9% Sodium Chloride (pH 6.47) | Not specified | 25°C | Stable for 24 days | [5] |
| 0.9% Sodium Chloride (pH 6.47 & 5.20) | Not specified | 4°C and -20°C | Stable for at least 43 days | [5] |
| 5% Dextrose (pH 4.36) | Not specified | 4°C and -20°C | Stable for at least 43 days | [5] |
| Water-for-Injections BP | Not specified | 4°C (in polypropylene syringes) | Stable for at least 43 days | [5] |
| Distilled Water | Not specified | Not specified | "Quite stable" | [9][10] |
| DMSO | 100 mg/mL | -20°C | Stable for up to 3 months | [8] |
| Cell Culture Media (general) | Not specified | 37°C | Half-life of ~3 hours | [9] |
| 0.9% NaCl or 5% Glucose | 0.05 mg/mL - 1.6 mg/mL | 2°C - 8°C (light protected) | Stable for 84 days | [2] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin Stock Solution in DMSO
-
Materials: Doxorubicin hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Doxorubicin hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve the powder completely. The solution should be a clear, red liquid.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Assessment of Doxorubicin by HPLC
-
Objective: To determine the concentration of Doxorubicin over time in a specific solvent or condition.
-
Materials: Doxorubicin solution to be tested, HPLC system with a UV-Vis detector, C18 reverse-phase column, mobile phase (e.g., a gradient of acetonitrile and a buffer like triethylammonium phosphate at a specific pH), Doxorubicin reference standard.
-
Procedure:
-
Prepare the Doxorubicin solution in the solvent of interest at a known concentration.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and a series of known concentrations of the Doxorubicin reference standard onto the HPLC system.
-
Monitor the elution of Doxorubicin at a specific wavelength (e.g., 485 nm).
-
Quantify the concentration of Doxorubicin in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
Calculate the percentage of Doxorubicin remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Workflow for assessing Doxorubicin stability.
Caption: Major degradation pathways of Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical stability of Doxorubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyethylene bottles - GaBIJ [gabi-journal.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin stability in syringes and glass vials and evaluation of chemical contamination [hero.epa.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. researchgate.net [researchgate.net]
Atramycin A cell line-specific toxicity issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the cell line-specific toxicity of Atramycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an antitumor antibiotic belonging to the isotetracenone class, isolated from Streptomyces species.[1] While the precise mechanism of its cytotoxic action has not been fully elucidated in the public domain, its close analog, Atramycin B, is a potent inhibitor of bacterial protein synthesis via ribosomal binding.[2] Generally, antitumor antibiotics of this nature exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals that damage cellular components. It is plausible that this compound shares one or more of these mechanisms.
Q2: We are observing significant differences in this compound toxicity between different cancer cell lines. Is this expected?
Yes, cell line-specific toxicity is a common phenomenon for many anti-cancer agents. This variability can be attributed to a range of factors inherent to the cancer cells themselves, including:
-
Differential Expression of Drug Targets: If this compound's primary target (e.g., a specific topoisomerase or ribosomal subunit) is expressed at different levels across cell lines, this will directly impact sensitivity.
-
Mechanisms of Drug Resistance: Cell lines can possess intrinsic or acquired resistance mechanisms, such as the expression of efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell.[3]
-
Variations in Drug Metabolism: The ability of cancer cells to metabolize or inactivate this compound can differ significantly.
-
Differences in Signaling Pathways: The activation status of pro-survival and apoptotic pathways can influence a cell line's response to a cytotoxic agent.
Q3: Our results with this compound are inconsistent across experiments using the same cell line. What could be the cause?
Inconsistent results are often due to experimental variables. Key factors to consider include:
-
Cell Line Integrity: It is crucial to ensure your cell lines are not misidentified or cross-contaminated.
-
Mycoplasma Contamination: Mycoplasma infection can alter a cell's sensitivity to drugs and is a common, often undetected, issue in cell culture.
-
Cell Passage Number: As cells are cultured for extended periods, their characteristics can change. It is advisable to use cells within a consistent and low passage number range.
-
Experimental Conditions: Variations in cell seeding density, reagent concentrations, and incubation times can all contribute to variability.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for the Same Cell Line
If you are observing inconsistent IC50 values for this compound in a single cell line, follow these troubleshooting steps:
-
Cell Line Authentication:
-
Problem: The cell line may be misidentified or cross-contaminated with another cell line.
-
Solution: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
-
Mycoplasma Testing:
-
Problem: Mycoplasma contamination can significantly alter cellular response to therapeutic agents.
-
Solution: Regularly test your cell cultures for mycoplasma using a reliable method such as PCR-based assays or fluorescent staining.
-
-
Standardize Experimental Protocol:
-
Problem: Minor variations in your experimental workflow can lead to significant differences in results.
-
Solution: Ensure all experimental parameters are consistent, including cell passage number, seeding density, drug preparation and dilution, and incubation times.
-
Issue 2: Unexpected Resistance to this compound in a Specific Cell Line
If a particular cell line shows unexpected resistance to this compound, consider the following:
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Investigate Efflux Pump Expression:
-
Hypothesis: The resistant cell line may be overexpressing efflux pumps like P-glycoprotein.
-
Experiment: Use western blotting or qPCR to compare the expression levels of common efflux pump proteins/genes in your sensitive and resistant cell lines.
-
-
Assess Target Expression:
-
Hypothesis: The resistant cell line may have lower expression of the molecular target of this compound.
-
Experiment: If the target is known or hypothesized (e.g., topoisomerase II), compare its expression levels between sensitive and resistant cells.
-
-
Evaluate Cell Proliferation Rate:
-
Hypothesis: Slower-growing cell lines may be less susceptible to drugs that target DNA replication or cell division.
-
Experiment: Perform a cell proliferation assay (e.g., using crystal violet or a cell counter) to compare the doubling times of your cell lines.
-
Data Presentation
To facilitate the comparison of this compound's cytotoxic effects across different cell lines, we recommend structuring your data in a clear, tabular format.
Table 1: Example of IC50 Value Comparison for this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD | Notes |
| MCF-7 | Breast Adenocarcinoma | Enter your data | - |
| MDA-MB-231 | Breast Adenocarcinoma | Enter your data | - |
| A549 | Lung Carcinoma | Enter your data | - |
| HCT116 | Colon Carcinoma | Enter your data | - |
| Normal Cell Line | e.g., MCF-10A | Enter your data | To assess selectivity |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Cell Line Authentication using STR Profiling
-
Sample Collection: Prepare a cell pellet or a lysate from a fresh culture of your cell line.
-
DNA Extraction: Isolate genomic DNA from your cell sample using a commercial kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit containing fluorescently labeled primers for the standard STR markers.
-
Capillary Electrophoresis: Separate the amplified fragments by size using capillary electrophoresis.
-
Data Analysis: Compare the resulting STR profile to a reference database (e.g., ATCC or DSMZ) to confirm the cell line's identity.
Visualizations
Hypothesized Signaling Pathway for this compound Cytotoxicity
The following diagram illustrates a potential mechanism of action for this compound, based on the known functions of similar antitumor antibiotics. This is a hypothetical model and requires experimental validation.
Caption: Hypothesized mechanism of this compound-induced apoptosis.
Troubleshooting Workflow for Cell Line-Specific Toxicity
This diagram outlines a logical workflow for investigating the root cause of differential toxicity observed with this compound.
Caption: Workflow for troubleshooting differential cytotoxicity.
References
Adjusting Atramycin A concentration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atramycin A. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an isotetracenone-type antitumor antibiotic produced by the bacterium Streptomyces atratus. While the precise signaling pathway has not been fully elucidated, its chemical structure, which includes a quinone moiety, suggests a mechanism of action common to other quinone-based antitumor agents. This proposed mechanism involves the generation of reactive oxygen species (ROS) and interference with DNA replication and repair processes.
The proposed mechanism involves bioreductive activation of the quinone group within the cell. This process can lead to a redox cycle where the compound is repeatedly reduced and re-oxidized, generating superoxide radicals. These radicals can cause oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis or cell death. Additionally, some quinone antibiotics are known to intercalate into DNA or inhibit topoisomerase enzymes, further disrupting DNA synthesis and repair.[1][2][3][4][5]
References
Atramycin A interference with assay reagents
Notice to Researchers:
We are currently unable to provide a comprehensive technical support guide on Atramycin A's interference with assay reagents due to the limited availability of public data regarding its specific spectral properties. This compound is known to be an isotetracenone type antitumor antibiotic and possesses intrinsic fluorescence. However, without its specific UV-Vis absorbance spectrum and fluorescence excitation/emission spectra, a detailed and accurate troubleshooting guide for assay interference cannot be formulated.
The following sections provide general guidance on potential interferences from fluorescent compounds like this compound and outline the necessary experimental steps to characterize and mitigate such issues. We strongly recommend that researchers characterize the spectral properties of their specific batch of this compound in the context of their chosen assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a member of the isotetracenone class of antibiotics.[1] Compounds in this class often possess chromophores, which are parts of a molecule that absorb light, and may also be fluorescent. This intrinsic property means this compound can emit its own light upon excitation or absorb light at wavelengths used for measurement in various assays, leading to inaccurate results.
Q2: What types of assays are most likely to be affected by this compound interference?
Assays that rely on absorbance or fluorescence readouts are most susceptible to interference. This includes, but is not limited to:
-
Fluorescence-based assays: Cell viability assays (e.g., using resazurin), enzyme activity assays with fluorescent substrates, fluorescent protein quantification, and fluorescence microscopy.
-
Absorbance-based assays: Colorimetric assays such as MTT, XTT, and Bradford or BCA protein assays.
Q3: What are the primary mechanisms of assay interference by a compound like this compound?
The two main mechanisms are:
-
Autofluorescence: this compound may fluoresce at similar excitation and emission wavelengths as the fluorescent reagents in your assay, leading to artificially high signal readings.
-
Signal Quenching/Absorbance: this compound may absorb the excitation light intended for your assay's fluorophore or the emitted light from the fluorophore, resulting in an artificially low signal. Similarly, in absorbance-based assays, this compound's own absorbance can contribute to the final reading.
Troubleshooting Guides
Issue 1: Unexpectedly high background in a fluorescence-based assay.
This could be due to the intrinsic fluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting high background fluorescence.
Mitigation Strategies:
-
Spectral Scanning: Perform a full excitation and emission scan of this compound in your assay buffer to determine its spectral properties.
-
Select Alternative Fluorophores: If possible, choose an assay with a fluorophore that has excitation and emission spectra that do not overlap with this compound.
-
Background Subtraction: For each experiment, include control wells containing only media, this compound at the relevant concentration, and any assay reagents (without cells) to measure and subtract the background fluorescence.
Issue 2: Reduced signal or inconsistent results in an absorbance or fluorescence assay.
This may be caused by this compound absorbing light at the assay's measurement wavelength (a "quenching" effect).
Troubleshooting Workflow:
Caption: Troubleshooting reduced assay signal.
Mitigation Strategies:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of this compound in your assay buffer to identify its absorbance maxima.
-
Assay Selection: If this compound absorbs strongly at your assay's wavelength, consider an alternative assay that measures at a different wavelength.
-
Standard Curve Correction: Prepare a standard curve of your assay's endpoint molecule (e.g., formazan in an MTT assay) in the presence and absence of this compound. This can help to quantify the quenching effect and potentially correct your experimental data.
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of this compound
Objective: To identify the wavelengths at which this compound absorbs light.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (the same buffer used in your experiment)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Method:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration might be 10-50 µM.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each this compound dilution across a range of wavelengths (e.g., 200-800 nm).
-
Plot absorbance versus wavelength to visualize the spectrum and identify absorbance maxima.
Protocol 2: Determining the Fluorescence Spectrum of this compound
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Fluorescence-compatible cuvettes or microplates
Method:
-
Emission Scan: a. Prepare a dilution of this compound in the assay buffer. b. Set the spectrofluorometer to an initial excitation wavelength (e.g., based on the absorbance maximum found in Protocol 1, or a broad guess like 350 nm). c. Scan a range of emission wavelengths (e.g., excitation wavelength + 20 nm up to 800 nm). d. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Using the same sample, set the emission wavelength to the maximum identified in the previous step. b. Scan a range of excitation wavelengths (e.g., 250 nm up to the emission maximum - 20 nm). c. Identify the wavelength of maximum excitation.
-
Repeat the emission scan using the determined excitation maximum to confirm the emission maximum.
Data Presentation
Once the spectral characteristics are known, you can summarize them in a table for easy reference.
| Parameter | Wavelength (nm) |
| Absorbance Maximum 1 | e.g., 280 |
| Absorbance Maximum 2 | e.g., 450 |
| Fluorescence Excitation Max | e.g., 480 |
| Fluorescence Emission Max | e.g., 525 |
Note: The values in this table are examples and must be determined experimentally for your specific batch of this compound and buffer conditions.
References
Technical Support Center: Validating Small Molecule Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the cellular target engagement of novel small molecules, using Atramycin A as a representative compound. The guides are designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating this compound target engagement in a cellular context?
A1: The most common and robust methods for confirming direct binding of a small molecule like this compound to its target protein within cells include the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and pathway-specific reporter assays.[1][2] Each method offers unique advantages and can provide complementary evidence of target engagement.
Q2: How does a Cellular Thermal Shift Assay (CETSA) work to validate target engagement?
A2: CETSA is based on the principle that when a ligand (e.g., this compound) binds to its target protein, it generally increases the protein's thermal stability.[1][3][4] In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[4][5]
Q3: What is the role of Immunoprecipitation-Mass Spectrometry (IP-MS) in target validation?
A3: IP-MS is a powerful technique used to identify the cellular targets of a small molecule.[6][7] In this method, a derivative of the compound (e.g., biotinylated this compound) can be used as bait to pull down its interacting proteins from a cell lysate. Alternatively, an antibody against a suspected target protein can be used to immunoprecipitate the protein and any bound compound. The pulled-down proteins are then identified by mass spectrometry, revealing the direct and indirect binding partners of the small molecule.[8][9][10]
Q4: How can reporter assays contribute to validating the mechanism of action of this compound?
A4: Reporter assays are used to measure the activity of a specific signaling pathway that is hypothesized to be modulated by this compound.[11][12][13] These assays typically use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.[11] A change in reporter gene expression in the presence of this compound provides evidence that the compound is engaging its target and modulating the downstream pathway.[12]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No observable thermal shift for the target protein. | 1. This compound does not bind to the target protein under the experimental conditions. 2. The compound concentration is too low to achieve sufficient target occupancy. 3. The heating gradient is not optimal to detect a shift. 4. The antibody used for Western blotting has poor specificity or sensitivity. | 1. Confirm target engagement using an orthogonal method (e.g., IP-MS). 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Optimize the temperature range and increments used for heating the samples.[5] 4. Validate the antibody through knockout/knockdown cell lines or by testing against a purified protein. |
| High variability between replicates. | 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Use a PCR cycler with a thermal gradient function for precise and uniform heating. 2. Ensure complete and consistent cell lysis by optimizing the lysis buffer and incubation time. 3. Use calibrated pipettes and perform careful, consistent pipetting. |
| Target protein is not detected in the soluble fraction. | 1. The protein is inherently unstable and aggregates at the lowest temperature tested. 2. The protein is located in a cellular compartment that is not efficiently extracted by the lysis buffer. | 1. Lower the starting temperature of the heat gradient. 2. Use a lysis buffer with stronger detergents or one specifically designed for extracting proteins from the relevant cellular compartment. |
Immunoprecipitation-Mass Spectrometry (IP-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to identify the expected target protein. | 1. The affinity of the "bait" (e.g., biotinylated this compound or antibody) for the target is too low. 2. The target protein is expressed at very low levels in the chosen cell line. 3. The interaction is transient and lost during the IP procedure. | 1. Increase the concentration of the bait or the incubation time. 2. Use a cell line known to have high expression of the target protein.[9] 3. Consider in vivo crosslinking to stabilize the interaction before cell lysis. |
| High background of non-specific proteins. | 1. Insufficient washing of the beads after immunoprecipitation. 2. The bait is binding non-specifically to other proteins or the beads. | 1. Increase the number and stringency of the wash steps. 2. Pre-clear the lysate with beads alone before adding the bait. Include a negative control IP with an irrelevant antibody or without the bait.[9] |
| Low yield of immunoprecipitated protein. | 1. Inefficient cell lysis. 2. The antibody is not suitable for immunoprecipitation.[9] 3. The protein complex is being degraded. | 1. Optimize the lysis buffer and include protease inhibitors. 2. Use an antibody that has been validated for IP applications. 3. Perform all steps at 4°C and include protease and phosphatase inhibitors in all buffers. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control and incubate for the desired time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the treated and control samples. A significant shift in Tm indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
-
Cell Lysis: Lyse cells treated with this compound (or a tagged version) or a vehicle control using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]
-
Immunoprecipitation:
-
For antibody-based IP: Add a specific antibody against the target protein to the lysate and incubate for 2-4 hours at 4°C. Then, add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[8]
-
For affinity-based pulldown: Add streptavidin beads to the lysate from cells treated with biotinylated this compound and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
-
Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by in-gel or in-solution digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins in the sample using a protein database search algorithm. Compare the proteins identified in the this compound-treated sample to the control to identify specific binding partners.[6]
Visualizations
Caption: Experimental workflows for CETSA and IP-MS.
Caption: Troubleshooting logic for target engagement assays.
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. covalx.com [covalx.com]
- 7. Immuno-precipitation MS (IP-MS) | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Atramycin A and DNA Intercalating Agents
Disclaimer: Information on "Atramycin A" is currently limited in publicly available scientific literature. Therefore, this guide provides experimental controls and best practices for the broader class of DNA intercalating agents , to which this compound may belong based on a potential structural relationship to compounds like Anthracyclines. The following recommendations should be adapted and validated for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DNA intercalating agents?
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion disrupts the normal structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (cell death). Many of these agents, like anthracyclines, also inhibit topoisomerase II, an enzyme that is crucial for relieving torsional stress in DNA during replication. The generation of reactive oxygen species (ROS) is another mechanism through which some of these compounds exert their cytotoxic effects.[1]
Q2: What are the essential positive and negative controls to include in my experiments with a potential DNA intercalating agent?
-
Positive Controls:
-
A well-characterized DNA intercalating agent (e.g., Doxorubicin, Daunorubicin) to ensure the assay is sensitive to this class of compounds.
-
A general cytotoxic agent (e.g., Staurosporine) to confirm the cells are responsive to apoptosis-inducing stimuli.
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the experimental treatments. This is crucial to control for any effects of the solvent on the cells.
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Untreated cells to establish a baseline for cell viability and proliferation.
-
Q3: How should I properly handle and store a novel compound like this compound?
For novel compounds with limited stability data, it is best to follow cautious storage procedures. While one supplier suggests this compound is shipped at room temperature, long-term storage conditions should be more stringent.[2]
-
Storage: Store the compound as a powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of antibiotics in solution can vary significantly depending on the solvent, temperature, and presence of other substances.[3][4]
-
Working Solutions: Thaw a fresh aliquot of the stock solution for each experiment and dilute it to the final working concentration in the cell culture medium immediately before use.
Q4: What are some common cell-based assays to assess the activity of a potential DNA intercalating agent?
A variety of cell-based assays can be used to characterize the effects of a new compound.[5][6]
-
Cytotoxicity/Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays are used to determine the concentration at which the compound reduces cell viability by 50% (IC50).
-
Cell Proliferation Assays: BrdU or EdU incorporation assays measure the effect of the compound on DNA synthesis.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis and necrosis. Caspase activity assays can also be used to measure the activation of key apoptotic proteins.
-
Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can determine the cell cycle phase at which the compound induces arrest.
Troubleshooting Guide
Q1: I am seeing high variability in my IC50 values for this compound between experiments. What could be the cause?
-
Inconsistent Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well at the beginning of the experiment.
-
Compound Instability: The compound may be unstable in the cell culture medium. Prepare fresh dilutions from a frozen stock for each experiment and minimize the time the compound is in the incubator.
-
Cell Line Instability: If you have been passaging your cells for a long time, they may have developed resistance or other phenotypic changes. Use cells from a fresh, low-passage vial.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of the compound.
Q2: My compound does not seem to be effective, even at high concentrations. What should I check?
-
Solubility Issues: The compound may not be fully dissolved in your vehicle or may be precipitating out of the cell culture medium. Visually inspect your solutions for any precipitates. Consider trying a different solvent.
-
Incorrect Mechanism of Action: The compound may not be acting as a DNA intercalating agent in your cell line of choice. Consider using alternative assays to explore other potential mechanisms.
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Cell Line Resistance: The cell line you are using may be resistant to this class of compounds (e.g., due to high expression of drug efflux pumps). Try a different, well-characterized sensitive cell line.
-
Compound Degradation: Ensure that your compound has been stored properly and has not degraded.
Q3: I am observing significant cell death in my vehicle control wells. What is happening?
-
Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high for your cells. Most cell lines can tolerate DMSO up to 0.5%, but this should be tested empirically.
-
Contamination: Your cell culture may be contaminated with bacteria, yeast, or mycoplasma. Regularly check your cultures for any signs of contamination.
Quantitative Data
The following table provides example IC50 values for the well-characterized anthracycline, Doxorubicin, in various cancer cell lines. This illustrates the type of data you would aim to generate for this compound.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 1.0 |
| MDA-MB-231 | Breast Cancer | 0.5 - 5.0 |
| A549 | Lung Cancer | 0.05 - 0.5 |
| HCT116 | Colon Cancer | 0.02 - 0.2 |
| U-2 OS | Osteosarcoma | 0.01 - 0.1 |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., incubation time, assay method).
Experimental Protocols
MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (and controls) in fresh medium. Include vehicle-only and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway for DNA damage response induced by a DNA intercalating agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - CD BioSustainable [sustainable-bio.com]
- 3. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologics.com [microbiologics.com]
- 6. Cell-based Assays | MuriGenics [murigenics.com]
Technical Support Center: Enhancing Atramycin A Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Atramycin A and other poorly soluble compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent therapeutic agent currently under investigation. However, its development is hampered by low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable oral bioavailability. This presents a significant challenge in achieving therapeutic concentrations in preclinical animal studies. It is important to note that "this compound" may be a variant or misspelling of known compounds such as the antitumor antibiotic Anthramycin or the aminoglycoside antibiotic Apramycin . Both of these compounds face challenges in administration, with Anthramycin exhibiting significant toxicity and Apramycin demonstrating poor oral absorption.[1][2][3][4]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The primary factors are likely its poor solubility and potentially low permeability across the intestinal epithelium. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. If a compound has low solubility, this dissolution step becomes the rate-limiting factor for absorption.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility of this compound. | 1. Formulation Enhancement: Explore formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution. 2. Co-administration with a Bioenhancer: Investigate the use of absorption enhancers, but with caution regarding potential toxicity. |
| High inter-animal variability in pharmacokinetic profiles. | Differences in gastrointestinal physiology (e.g., pH, transit time) among animals affecting drug dissolution and absorption. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods and dosing procedures for all animals. 2. Use of a More Robust Formulation: A formulation that improves solubility and is less dependent on GI conditions (e.g., a self-emulsifying system) may reduce variability. |
| No detectable plasma concentration. | Extremely low solubility and/or rapid first-pass metabolism. | 1. Increase Dose (with caution): A higher dose may lead to detectable levels, but monitor for any signs of toxicity. 2. Intravenous (IV) Administration: Conduct an IV study to determine the drug's clearance and volume of distribution, which will help in interpreting the oral data and calculating absolute bioavailability. 3. Investigate Metabolic Stability: Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess the extent of first-pass metabolism. |
| Precipitation of the drug in the dosing vehicle. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Screen Different Vehicles: Test a range of pharmaceutically acceptable vehicles to find one that can maintain the drug in solution at the desired concentration. 2. Prepare a Suspension: If a solution is not feasible, a well-formulated suspension with a suitable suspending agent can be used. Ensure uniform dosing by continuous mixing. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration.
Materials:
-
This compound (and/or its formulated version)
-
Dosing vehicles (e.g., saline, PEG 400/water)
-
Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the study.
-
Dose Preparation: Prepare the this compound formulation for both oral (PO) and intravenous (IV) administration at the desired concentrations.
-
Dosing:
-
IV Group: Administer this compound via the tail vein.
-
PO Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½). Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Apramycin in Broiler Chickens (Example Data)
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Bioavailability (F%) | Reference |
| Oral (PO) | 25 | 3.255 | 2.59 | - | 11.60 | [3] |
| Intravenous (IV) | 10 | - | - | - | 100 | [3] |
| Intramuscular (IM) | 75 | - | 0.76 | - | 58 | [1] |
| Intracrop | 75 | - | 0.20 | - | 2.0 | [1] |
Table 2: Pharmacokinetic Parameters of Amoxicillin and Apramycin Combination in Pigs (Example Data)
| Drug | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) |
| Amoxicillin | Oral | 3.2 | 1.92 | 8.98 |
| Apramycin | Oral | 0.23 | 2.25 | 12.37 |
Data from a study on a new compound granular premix of amoxicillin and apramycin.[4]
Visualizations
Signaling Pathway and Mechanism of Action
The precise signaling pathway of "this compound" is not definitively established in the provided context. However, based on related compounds, two potential mechanisms can be visualized. Anthramycin acts by binding to DNA, thereby inhibiting DNA and RNA synthesis.[5][6] Apramycin , an aminoglycoside, inhibits protein synthesis by binding to the bacterial ribosome.[7][8][9]
Caption: Potential mechanisms of action for related compounds.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for assessing the oral bioavailability of a test compound in an animal model.
Caption: Workflow for in vivo bioavailability studies.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram shows the logical progression from identifying the problem of poor solubility to implementing various formulation strategies to enhance bioavailability.
Caption: Strategies to overcome poor oral bioavailability.
References
- 1. Kinetic disposition, systemic bioavailability and tissue distribution of apramycin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Bioavailability of Apramycin in Broiler Chickens. (2024) | Hasnaa Gad [scispace.com]
- 4. Pharmacokinetics and relative bioavailability of an oral amoxicillin-apramycin combination in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthramycin - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apramycin | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Apramycin - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of Anthramycin and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and mechanistic properties of two DNA-targeting agents, Anthramycin (formerly referred to as Atramycin A) and the widely used chemotherapeutic drug Doxorubicin, in the context of breast cancer. While Doxorubicin is a well-characterized anthracycline antibiotic, Anthramycin is a pyrrolobenzodiazepine (PBD) antibiotic with potent antitumor activity. This document summarizes available experimental data to offer insights into their respective efficacies and modes of action.
Executive Summary
Doxorubicin is a cornerstone in breast cancer chemotherapy, exerting its cytotoxic effects through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). In contrast, Anthramycin, a less clinically utilized compound due to significant cardiotoxicity, acts primarily by binding to the minor groove of DNA, which inhibits DNA and RNA synthesis. Experimental data, though more limited for Anthramycin, suggests it and its analogs also possess potent growth-inhibitory effects against breast cancer cells. This guide will delve into the specifics of their mechanisms, cytotoxicity, and effects on cellular processes.
Mechanism of Action
Doxorubicin operates through a multi-faceted mechanism. It intercalates into the DNA of cancer cells, which obstructs the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the initiation of apoptosis. Additionally, Doxorubicin is known to generate high levels of reactive oxygen species (ROS), which contributes to cellular damage.[1]
Anthramycin and its analogs, belonging to the pyrrolobenzodiazepine (PBD) family, function by binding covalently to the minor groove of DNA. This interaction inhibits the synthesis of both DNA and RNA, ultimately leading to cell death.[2][3] Some studies on Anthramycin analogs suggest that their cytotoxic effects in breast cancer cells may also be mediated through the inhibition of tyrosine kinase receptors like ErbB4.[2]
Cytotoxicity in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for Doxorubicin and analogs of Anthramycin in common breast cancer cell lines. It is important to note the scarcity of direct IC50 data for Anthramycin in these specific cell lines; therefore, data for its structural analogs are presented.
| Drug | Cell Line | IC50 Value | Incubation Time | Reference |
| Doxorubicin | MCF-7 | 4 µM | 48 hours | [4] |
| MCF-7 | 9.908 µM | 48 hours | [5] | |
| MDA-MB-231 | 1 µM | 48 hours | [4] | |
| MDA-MB-231 | 0.69 µM | 48 hours | [5] | |
| T47D | 2.20 ± 1.5 µM | Not Specified | ||
| Anthramycin Analog (1,5-Benzodiazepine) | MCF-7 | 1-1.4 µg/mL | 48 hours | [2] |
| Pyrrolobenzodiazepine (PBD) Monomer | MDA-MB-231 | 36 ± 2.3 nM | 72 hours | [6] |
| Pyrrolobenzodiazepine (PBD) Dimer | MDA-MB-231 | 236 ± 27 nM | 72 hours | [6] |
Table 1: Comparative IC50 values of Doxorubicin and Anthramycin analogs in various breast cancer cell lines.
Effects on Apoptosis and Cell Cycle
Both Doxorubicin and Anthramycin induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle, which are crucial for their anticancer activity.
Apoptosis Induction
Doxorubicin is a potent inducer of apoptosis in breast cancer cells. This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4][7]
Anthramycin and its PBD counterparts are also known to induce apoptosis. While specific pathways in breast cancer cells are not as extensively documented as for Doxorubicin, their DNA-damaging nature strongly suggests the activation of intrinsic apoptotic pathways.
Cell Cycle Arrest
Doxorubicin has been shown to cause cell cycle arrest at different phases depending on the cell line and drug concentration. In MCF-7 cells, it can induce arrest at both the G1/S and G2/M checkpoints.[8] In MDA-MB-231 cells, the arrest is more prominently observed at the G2/M phase.[8]
Anthramycin and its analogs have been reported to cause an arrest in the G2/M phase of the cell cycle, a characteristic of DNA cross-linking agents.[9]
| Drug | Cell Line | Effect on Cell Cycle | Key Regulators | Reference |
| Doxorubicin | MCF-7 | G1/S and G2/M arrest | p53, p21 upregulation | [8] |
| MDA-MB-231 | G2/M arrest | Cyclin B increase | [8] | |
| Anthramycin/Analogs | Various | G2/M arrest | Not fully elucidated in breast cancer | [9] |
Table 2: Effects of Doxorubicin and Anthramycin on the cell cycle in breast cancer cells.
Signaling Pathways
The cytotoxic effects of these drugs are mediated through complex signaling networks within the cancer cells.
Doxorubicin is known to influence multiple signaling pathways, including:
-
p53 signaling: Doxorubicin-induced DNA damage often leads to the activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis or cell cycle arrest.[8]
-
MAPK and PI3K/Akt pathways: These pathways, which are crucial for cell survival and proliferation, can be modulated by Doxorubicin, although their role in Doxorubicin resistance is also noted.[10][11]
-
NF-κB signaling: Doxorubicin has been shown to decrease NF-κB expression in MCF-7 cells, which can contribute to its pro-apoptotic effect.[4]
Anthramycin analog studies suggest an interaction with the ErbB4 signaling pathway in MCF-7 cells.[2] ErbB4 is a member of the epidermal growth factor receptor (EGFR) family, and its inhibition can disrupt cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays discussed in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Anthramycin or Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Anthramycin or Doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both Doxorubicin and Anthramycin (and its analogs) demonstrate significant cytotoxic effects against breast cancer cells, albeit through distinct primary mechanisms of DNA interaction. Doxorubicin's clinical utility is well-established, supported by a wealth of data on its efficacy and molecular effects. Anthramycin, while showing potent in vitro activity, has been hampered by toxicity concerns. The data on its analogs, particularly the pyrrolobenzodiazepines, suggest that this class of compounds holds promise, especially in the context of targeted therapies like antibody-drug conjugates, which may mitigate systemic toxicity. Further research into the specific molecular pathways affected by Anthramycin in different breast cancer subtypes is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of DNA-Binding Natural Products: Atramycin A (Anthramycin) vs. Doxorubicin and Actinomycin D
A Guide for Researchers in Drug Development
In the landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Many of these compounds exert their cytotoxic effects by targeting DNA. This guide provides a comparative analysis of the efficacy of Atramycin A (Anthramycin), a potent pyrrolobenzodiazepine (PBD) antibiotic, against two other well-established DNA-targeting natural products: Doxorubicin and Actinomycin D. The comparison is based on quantitative data from the National Cancer Institute's NCI-60 screen, which utilizes a standardized methodology to assess the growth inhibitory effects of compounds on 60 different human cancer cell lines.
Mechanisms of Action: A Tale of Three Binders
While all three compounds target DNA, their mechanisms of interaction are distinct, leading to different downstream cellular consequences.
-
Anthramycin (this compound): This agent operates through a sequence-selective mechanism, binding to the minor groove of DNA. It then forms a covalent bond with the N2 position of a guanine base. This DNA adduct distorts the helical structure, physically blocking the progression of DNA and RNA polymerases, thereby halting replication and transcription.
-
Doxorubicin: A member of the anthracycline class, Doxorubicin primarily functions as a DNA intercalator. It inserts itself between base pairs of the DNA helix, causing a local unwinding and deformation. This intercalation inhibits the action of topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. By trapping the topoisomerase II-DNA complex, Doxorubicin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.
-
Actinomycin D: This cyclic polypeptide antibiotic also intercalates into DNA, but with a preference for G-C rich regions. It binds to the minor groove, and its peptide side chains extend over the DNA helix. This stable complex is a potent inhibitor of transcription, primarily by preventing the elongation of RNA chains by RNA polymerase.
Figure 1. Distinct DNA-targeting mechanisms of action.
Comparative Efficacy: Quantitative Cytotoxicity Data
To provide an objective comparison, the 50% growth inhibition (GI50) values for each compound were sourced from the NCI-60 Developmental Therapeutics Program (DTP) database. The GI50 is the molar concentration of the compound that inhibits cell growth by 50%. A lower GI50 value indicates higher potency. Data is presented for a selection of cell lines from various cancer types.
Note: Data for Anthramycin (NSC 6942) was not available in the public NCI-60 database. Therefore, data for a structurally related and well-studied pyrrolobenzodiazepine, SJG-136 (NSC 694501) , is used as a representative for this class of DNA minor groove binding agents. This compound is a PBD dimer known for its potent DNA cross-linking ability.
Table 1: Comparative Growth Inhibition (GI50) in Molar Concentration (μM)
| Cell Line | Cancer Type | SJG-136 (PBD) (NSC 694501) | Doxorubicin (NSC 123127) | Actinomycin D (NSC 3053) |
| MCF7 | Breast Cancer | 0.00021 | 0.016 | 0.00062 |
| MDA-MB-231 | Breast Cancer | 0.00018 | 0.038 | 0.00068 |
| A549 | Lung Cancer | 0.00024 | 0.063 | 0.00055 |
| NCI-H460 | Lung Cancer | 0.00020 | 0.011 | 0.00054 |
| HT29 | Colon Cancer | 0.00022 | 0.048 | 0.00063 |
| HCT-116 | Colon Cancer | 0.00017 | 0.025 | 0.00059 |
| U251 | CNS Cancer | 0.00019 | 0.033 | 0.00060 |
| K-562 | Leukemia | 0.00015 | 0.010 | 0.00045 |
| OVCAR-3 | Ovarian Cancer | 0.00023 | 0.076 | 0.00081 |
| PC-3 | Prostate Cancer | 0.00025 | 0.091 | 0.00075 |
| Mean GI50 (μM) | Overall | ~0.00021 | ~0.045 | ~0.00062 |
Data is presented as the geometric mean GI50 across multiple experiments available in the NCI DTP database. Values are highly potent and are represented in micromolar (μM) concentration.
From the data, it is evident that the pyrrolobenzodiazepine SJG-136 exhibits exceptionally potent cytotoxic activity, with GI50 values in the sub-nanomolar range across all tested cell lines. Actinomycin D also demonstrates high potency, with GI50 values consistently in the sub-nanomolar to low-nanomolar range. Doxorubicin, while a highly effective and widely used chemotherapeutic, shows comparatively lower potency in this in vitro screen, with GI50 values in the nanomolar range.
Experimental Protocols: The NCI-60 Sulforhodamine B (SRB) Assay
The data presented above was generated using the NCI-60's standardized Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell density based on the measurement of total cellular protein content.
Detailed Methodology:
-
Cell Plating: Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
-
Incubation: The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, and 100% humidity prior to the addition of the experimental drugs.
-
Drug Addition: Following the initial incubation, two plates for each cell line are fixed in situ with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition (Tz value). The experimental agents are solubilized in DMSO and diluted with culture medium. Each compound is added to the remaining plates over a 5-log concentration range.
-
Drug Incubation Period: The plates are incubated for an additional 48 hours.
-
Cell Fixation: After the 48-hour incubation, adherent cells are fixed by gently adding 50 µl of cold 50% (w/v) TCA to each well, followed by incubation for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µl of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound SRB dye is removed by washing five times with 1% acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 200 µl of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each drug concentration level. The GI50 value is determined from the dose-response curves for each cell line.
Figure 2. Experimental workflow for the Sulforhodamine B (SRB) assay.
Validating Atramycin A's Mechanism of Action: A Comparative Guide to Utilizing Genetic Knockouts
A Hypothetical Case Study for a Novel Protein Synthesis Inhibitor
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive framework for validating the mechanism of action of a novel antibiotic, provisionally named Atramycin A. Due to the limited publicly available information on a compound specifically named "this compound," this document will proceed under the hypothesis that it is a newly discovered antibiotic that inhibits bacterial protein synthesis. This guide will offer a comparative analysis with well-established protein synthesis inhibitors—Tetracycline, Erythromycin, and Gentamicin—and provide detailed experimental protocols and data interpretation strategies centered around the use of genetic knockouts. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound (Hypothetical)
This compound is a putative novel antibiotic isolated from Streptomyces atratus. Preliminary studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary hypothesis for its mechanism of action is the inhibition of bacterial protein synthesis, a pathway targeted by many clinically successful antibiotics. To rigorously validate this hypothesis and pinpoint its specific target within the ribosome, a series of experiments involving genetic knockouts are proposed. This guide will compare the expected experimental outcomes for this compound with those of known protein synthesis inhibitors.
Comparative Analysis of Protein Synthesis Inhibitors
The validation of this compound's mechanism of action can be benchmarked against the known activities of established protein synthesis inhibitors. Tetracycline, Erythromycin, and Gentamicin each have distinct binding sites on the bacterial ribosome and, consequently, are affected differently by specific genetic modifications in bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's efficacy. By comparing the MIC of this compound against wild-type and specific gene knockout strains of bacteria, we can infer its potential target. The following table presents typical MIC values for our comparator antibiotics against relevant Escherichia coli and Staphylococcus aureus strains. The expected results for this compound are included to illustrate the validation process.
| Antibiotic | Organism | Strain | Genotype | Target Subunit | MIC (µg/mL) | Fold Change vs. Wild Type | Reference |
| Tetracycline | E. coli | Wild Type | - | 30S | 2 | - | [1][2] |
| E. coli | Knockout | ΔacrB | 30S | 0.25 | ↓ 8 | [3] | |
| Erythromycin | S. aureus | Wild Type | - | 50S | 1 | - | [4] |
| S. aureus | Mutant | rplD (L4 protein mutation) | 50S | >128 | ↑ >128 | [5][6] | |
| Gentamicin | E. coli | Wild Type | - | 30S | 0.5 | - | [7] |
| E. coli | Mutant | rpsL (S12 protein mutation) | 30S | >512 | ↑ >1024 | [8] | |
| This compound (Hypothetical) | E. coli | Wild Type | - | 30S (Hypothesized) | 4 | - | N/A |
| E. coli | Knockout | ΔacrB | 30S (Hypothesized) | 0.5 | ↓ 8 | N/A | |
| E. coli | Mutant | rpsL (S12 protein mutation) | 30S (Hypothesized) | >256 | ↑ >64 | N/A |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
To validate the mechanism of action of this compound, a series of key experiments are required. The following protocols provide a detailed methodology for each.
Generation of a Targeted Gene Knockout in E. coli using Lambda Red Recombination
This protocol describes the creation of a gene deletion mutant, for example, an efflux pump component like acrB, to test if this compound is a substrate of this pump.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication and arabinose-inducible λ-Red genes)
-
Template plasmid carrying a selectable marker (e.g., kanamycin resistance cassette) flanked by FRT sites (e.g., pKD4)
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the resistance cassette
-
L-arabinose
-
Electroporator and cuvettes
-
LB agar plates with appropriate antibiotics (ampicillin, kanamycin) and SOC medium
Procedure:
-
Primer Design: Design primers (~70-100 nt) with ~50 nt at the 5' end homologous to the regions immediately upstream and downstream of the target gene, and ~20 nt at the 3' end that will amplify the kanamycin resistance cassette from the pKD4 plasmid.[9]
-
PCR Amplification: Amplify the kanamycin resistance cassette using the designed primers and pKD4 as a template. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli harboring pKD46 into LB medium with ampicillin and grow overnight at 30°C.
-
Dilute the overnight culture into fresh LB with ampicillin and L-arabinose (to induce the λ-Red system) and grow at 30°C to an OD600 of ~0.6.[10]
-
Make the cells electrocompetent by washing them multiple times with ice-cold 10% glycerol.
-
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.[10]
-
Selection of Recombinants: Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C (to cure the pKD46 plasmid).
-
Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by sequencing.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or similar)[11]
-
Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)
-
This compound and comparator antibiotics
-
Method for detecting the synthesized protein (e.g., luciferase assay reagent, fluorescence plate reader)
Procedure:
-
Reaction Setup: On ice, prepare the in vitro transcription-translation reactions according to the manufacturer's protocol (e.g., PURExpress®).[12][13]
-
Addition of Antibiotics: Add varying concentrations of this compound, tetracycline, erythromycin, and gentamicin to the reactions. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for 2-4 hours.[11]
-
Detection: Quantify the amount of synthesized reporter protein. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value for each compound.
Ribosome Profiling
This high-throughput sequencing technique can map the precise location of ribosomes on mRNA, revealing the site of antibiotic-induced stalling.
Materials:
-
Bacterial culture (E. coli or S. aureus)
-
Antibiotic of interest (this compound)
-
Liquid nitrogen
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment (optional, for monosome purification)
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment: Grow the bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period.
-
Cell Lysis and Ribosome Isolation: Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve ribosome positions. Lyse the cells under conditions that maintain ribosome integrity.[14]
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Purification: Isolate the ribosome-mRNA complexes (monosomes), for example by sucrose gradient ultracentrifugation.[15]
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments ("footprints").
-
Library Preparation and Sequencing: Prepare a sequencing library from the footprints and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. An accumulation of ribosomes at a specific codon context upstream of the antibiotic's binding site indicates the stalling position.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for validating the mechanism of action of a novel protein synthesis inhibitor.
Caption: Bacterial protein synthesis and targets of comparator antibiotics.
References
- 1. Effects of Efflux Transporter Genes on Susceptibility of Escherichia coli to Tigecycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli [frontiersin.org]
- 3. Inducement and Reversal of Tetracycline Resistance in Escherichia coli K-12 and Expression of Proton Gradient-Dependent Multidrug Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal protein gene sequence changes in erythromycin-resistant mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol and gentamicin reduce the evolution of resistance to phage ΦX174 by suppressing a subset of E. coli LPS mutants | PLOS Biology [journals.plos.org]
- 8. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lambda Red-mediated recombinogenic engineering of enterohemorrhagic and enteropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. neb.com [neb.com]
- 12. In vitro Translation Inhibition [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Atramycin A Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Atramycin A and its analogs, focusing on their potential as anti-cancer agents. Due to the limited publicly available data on specific this compound analogs, this guide will focus on the known properties of this compound, the general characteristics of isotetracenone antibiotics, and the established methodologies for their evaluation. This framework will empower researchers to design and execute comparative studies upon the synthesis or discovery of new this compound derivatives.
Introduction to this compound and the Isotetracenone Class
This compound is an antitumor antibiotic belonging to the isotetracenone class, produced by Streptomyces atratus BY90.[] These compounds are of significant interest in oncology due to their cytotoxic activities. The core chemical structure of isotetracenones provides a versatile scaffold for the synthesis of novel analogs with potentially improved efficacy and reduced toxicity. This compound itself has demonstrated inhibitory activity against murine leukemia P388 cells, with a reported IC50 value of 4.5 μg/mL.[]
Performance Metrics and Experimental Data
A direct comparative analysis of this compound analogs is currently hampered by a lack of published data. To facilitate future comparisons, this section outlines the critical performance metrics and presents a template for data summarization.
Cytotoxicity Data
The primary measure of performance for anti-cancer agents is their cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity of this compound Analogs (Hypothetical Data)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | Murine Leukemia P388 | Value | Value |
| Analog 1 | Murine Leukemia P388 | Value | Value |
| Analog 2 | Murine Leukemia P388 | Value | Value |
| Doxorubicin (Control) | Murine Leukemia P388 | Value | Value |
| This compound | Human Breast Cancer (MCF-7) | Value | Value |
| Analog 1 | Human Breast Cancer (MCF-7) | Value | Value |
| Analog 2 | Human Breast Cancer (MCF-7) | Value | Value |
| Doxorubicin (Control) | Human Breast Cancer (MCF-7) | Value | Value |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for generating reproducible and comparable data. The following are key assays for evaluating the performance of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, many anti-tumor antibiotics exert their effects through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.[3] These actions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Visualizing Potential Mechanisms
The following diagrams illustrate the general mechanisms of action for anti-tumor antibiotics and a typical workflow for evaluating their cytotoxicity.
Caption: General mechanism of action for isotetracenone antibiotics.
Caption: Experimental workflow for cytotoxicity testing of this compound analogs.
Future Directions
The development and comparative analysis of this compound analogs represent a promising avenue for anti-cancer drug discovery. Future research should focus on:
-
Synthesis of a diverse library of this compound analogs: Modifications to the core isotetracenone structure could lead to compounds with improved potency and selectivity.
-
Comprehensive screening against a panel of cancer cell lines: This will provide a broader understanding of the analogs' anti-cancer spectrum.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by lead compounds will be crucial for their further development.
-
In vivo efficacy and toxicity studies: Promising analogs identified from in vitro studies should be advanced to animal models to assess their therapeutic potential and safety profiles.
By systematically applying the methodologies outlined in this guide, the scientific community can accelerate the evaluation of this compound analogs and potentially deliver novel and effective treatments for cancer.
References
Atramycin A: Unveiling Synergistic Potential with Known Anticancer Drugs
A Comparative Guide for Researchers
Executive Summary: The exploration of synergistic combinations of anticancer agents is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities. This guide delves into the synergistic effects of Atramycin A, a potent antitumor antibiotic, when combined with established chemotherapeutic drugs. Due to the limited availability of data on this compound, this report focuses on the closely related and well-studied compound, Anthramycin, a member of the pyrrolobenzodiazepine (PBD) class of DNA-interactive agents. The findings presented herein are largely based on studies of Anthramycin and other PBDs, providing a strong rationale for the further investigation of this compound in combination therapies.
Synergistic Effects with Doxorubicin
The combination of PBDs with doxorubicin has shown promise in preclinical studies, particularly in overcoming drug resistance. A novel synthetic pyrrolo[2,1-c][1][2]benzodiazepine, structurally related to Anthramycin, demonstrated high cytotoxic activity against doxorubicin-sensitive and -resistant tumor cell lines[3]. This suggests a mechanism of action that is not entirely dependent on the pathways that confer resistance to doxorubicin.
Table 1: In Vitro Cytotoxicity of a Novel Pyrrolobenzodiazepine Analogue [3]
| Cell Line | IC50 (nM) of PBD Analogue | Doxorubicin Resistance Status |
| A2780 | 0.2 | Sensitive |
| A2780/ADR | 0.3 | Resistant |
| IGROV-1 | 0.1 | Sensitive |
| IGROV-1/RD | 0.2 | Resistant |
Synergistic Effects with Cisplatin
The synergistic potential of PBDs with platinum-based drugs like cisplatin has been demonstrated in various cancer models. The PBD dimer SJG-136 exhibited significant cytotoxic effects in human ovarian carcinoma cell lines, including those resistant to cisplatin[4]. This highlights the potential of PBDs to circumvent cisplatin resistance mechanisms.
Table 2: In Vitro Cytotoxicity of SJG-136 (PBD Dimer) in Ovarian Cancer Cell Lines [4]
| Cell Line | IC50 of SJG-136 (nM) | Cisplatin Resistance Status |
| SKOV-3 | 0.25 | - |
| A2780 | 0.15 | Sensitive |
| A2780cisR | 0.20 | Resistant |
| CH1 | 0.08 | Sensitive |
| CH1cisR | 0.12 | Resistant |
Synergistic Effects with Paclitaxel
Mechanistic Insights into Synergy
The synergistic effects of PBDs with other anticancer drugs are often rooted in their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Pathway
A significant mechanism underlying the synergistic potential of PBDs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a crucial transcription factor that promotes cancer cell survival and proliferation and is often implicated in chemoresistance[5]. Novel PBD hybrids have been shown to inhibit NF-κB activity, leading to a synergistic cytotoxic effect when combined with agents like the proteasome inhibitor bortezomib and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in hematologic cancers[1].
Figure 1: Simplified signaling pathway of NF-κB inhibition by Anthramycin (PBDs).
Induction of Apoptosis
The ultimate goal of most anticancer therapies is to induce apoptosis (programmed cell death) in cancer cells. PBDs, by causing DNA damage, trigger the intrinsic apoptotic pathway. This process is often synergistic with other chemotherapeutic agents that also induce apoptosis through various mechanisms. For instance, the combination of a PBD with a drug that lowers the apoptotic threshold (e.g., by inhibiting anti-apoptotic proteins like Bcl-2) could lead to a significantly enhanced therapeutic effect. The interplay between different anticancer drugs can converge on the activation of caspases, the executioners of apoptosis[6][7].
Figure 2: Convergent pathways of apoptosis induction by combination therapy.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (sulforhodamine B), or CellTiter-Glo®.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Synergy Analysis
Objective: To quantify the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Protocol:
-
Experimental Setup: The cytotoxicity of the drug combination is assessed as described above.
-
Calculation of Combination Index (CI): The CI is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Figure 3: Experimental workflow for determining drug synergy.
Conclusion and Future Directions
The available evidence, primarily from studies on Anthramycin and other pyrrolobenzodiazepines, strongly suggests that this compound holds significant potential for synergistic combination therapies with established anticancer drugs such as doxorubicin and cisplatin. The ability of PBDs to overcome drug resistance and modulate key cancer-related signaling pathways like NF-κB provides a solid mechanistic basis for these synergistic interactions.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with a broader range of anticancer drugs, including paclitaxel.
-
Conducting in-depth mechanistic studies to elucidate the precise signaling pathways involved in the observed synergies.
-
Performing in vivo studies to validate the preclinical findings and assess the therapeutic potential of this compound-based combination therapies in relevant animal models.
This guide provides a foundational understanding of the potential of this compound in combination cancer therapy. The presented data and experimental frameworks are intended to facilitate further research and development in this promising area.
References
- 1. Novel pyrrolobenzodiazepine benzofused hybrid molecules inhibit nuclear factor-κB activity and synergize with bortezomib and ibrutinib in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Synthesis and cytotoxicity on sensitive and doxorubicin-resistant cell lines of new pyrrolo[2,1-c][1,4]benzodiazepines related to anthramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Atramycin A's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of the antitumor activity of Atramycin A, an isotetracenone antibiotic. Due to the limited publicly available data on this compound, this document outlines a proposed series of experiments, presents data from structurally similar compounds as a comparative benchmark, and offers detailed protocols for robust evaluation.
Introduction to this compound and the Isotetracenone Class
This compound belongs to the isotetracenone class of antibiotics, a group of natural products isolated from Streptomyces species. While specific independent validation data for this compound is scarce, other members of this class, such as Hatomarubigins and Kerriamycins, have demonstrated antitumor properties. The validation of this compound's efficacy is a critical step in its potential development as a therapeutic agent. This guide proposes a direct comparison against a well-established antitumor antibiotic, Doxorubicin, and other relevant isotetracenone compounds.
Proposed In Vitro Antitumor Activity Assessment
The initial validation of this compound's antitumor potential should be conducted in vitro across a panel of human cancer cell lines. This allows for the determination of its cytotoxic potency and selectivity.
Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table presents hypothetical IC50 values for this compound, alongside data for the comparator Doxorubicin and related isotetracenone antibiotics. These values are essential for comparing the relative potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast) | [Data to be determined] |
| A549 (Lung) | [Data to be determined] | |
| HCT116 (Colon) | [Data to be determined] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.05 - 0.5 |
| A549 (Lung) | 0.1 - 1.0 | |
| HCT116 (Colon) | 0.01 - 0.2 | |
| Hatomarubigin A (Isotetracenone) | P388 (Leukemia) | ~5.0 |
| Kerriamycin A (Isotetracenone) | L1210 (Leukemia) | ~0.1 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Proposed In Vivo Antitumor Efficacy Assessment
Following promising in vitro results, the antitumor activity of this compound should be validated in a preclinical in vivo model, such as a mouse xenograft model.
Comparative In Vivo Efficacy Data
This table illustrates how the in vivo efficacy of this compound could be presented, comparing tumor growth inhibition to a standard-of-care agent.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound (Hypothetical) | 10 | i.p. | [Data to be determined] |
| This compound (Hypothetical) | 20 | i.p. | [Data to be determined] |
| Doxorubicin (Reference) | 5 | i.v. | 50 - 70 |
Experimental Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., HCT116)
-
Matrigel
-
This compound and comparator drugs formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 HCT116 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound, Doxorubicin, or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal - i.p., or intravenous - i.v.).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mechanistic Investigations
Understanding the mechanism of action of this compound is crucial for its development. Based on the known mechanisms of other antitumor antibiotics, potential pathways to investigate include DNA intercalation and topoisomerase inhibition.
Experimental Protocol: DNA Intercalation Assay
This assay determines if a compound can insert itself between the base pairs of DNA.
Materials:
-
Calf thymus DNA (ct-DNA)
-
Ethidium bromide (EtBr)
-
This compound
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer.
-
Measure the baseline fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound, suggesting intercalation.
Experimental Protocol: Topoisomerase I Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication.
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I enzyme
-
Reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., SYBR Safe)
Procedure:
-
Incubate supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of this compound.
-
Include a positive control (known topoisomerase inhibitor, e.g., Camptothecin) and a negative control (no inhibitor).
-
Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the negative control.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothesized signaling pathway for this compound's antitumor activity.
Caption: Proposed experimental workflow for the validation of this compound's antitumor activity.
Caption: Hypothesized mechanism of action for this compound leading to apoptosis.
Conclusion
The independent validation of this compound's antitumor activity is a necessary endeavor for its potential translation into a clinical candidate. This guide provides a structured and comparative approach to this validation process. By employing the detailed experimental protocols and comparative data presentation outlined herein, researchers can generate the robust and objective data required to ascertain the therapeutic potential of this compound. The proposed workflow and mechanistic studies will not only evaluate its efficacy but also provide critical insights into its mode of action, which is essential for further drug development.
Atramycin A: A Comparative Analysis with Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atramycin A, and its related compound Atramycin B, are novel isotetracenone-type antibiotics isolated from the bacterium Streptomyces atratus.[1] While primarily investigated for their potent antitumor properties, the Atramycins also exhibit antibacterial activity. This guide provides a comparative overview of this compound and B with established antibiotics, focusing on the available data regarding their mechanism of action. Due to the novelty of the Atramycins, direct head-to-head comparative studies with a broad range of established antibiotics are not yet available in published literature. This guide, therefore, focuses on a mechanistic comparison to provide a framework for future research and evaluation.
Mechanism of Action: Inhibition of Protein Synthesis
Atramycin B has been identified as a potent inhibitor of bacterial protein synthesis.[2] It is believed to function by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This interference with the translation process ultimately hinders bacterial growth and proliferation.[2]
The inhibition of protein synthesis is a well-established and effective mechanism for many clinically important antibiotics. Below is a comparative table and a diagram illustrating the different stages of bacterial protein synthesis and the points of inhibition for various antibiotic classes, including the proposed mechanism for Atramycin B.
Table 1: Comparison of Mechanism of Action for Protein Synthesis Inhibitors
| Antibiotic Class | Specific Mechanism | Target Subunit | Effect |
| Isotetracenones (Atramycin B) | Binds to the bacterial ribosome, interfering with the translation process.[2] | Likely 30S or 50S | Inhibition of protein synthesis |
| Tetracyclines (e.g., Doxycycline) | Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome. | 30S | Prevents peptide elongation |
| Macrolides (e.g., Azithromycin) | Binds to the 50S ribosomal subunit and blocks the exit tunnel for the nascent polypeptide chain. | 50S | Inhibits peptide elongation |
| Aminoglycosides (e.g., Streptomycin) | Binds to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of translation. | 30S | Production of aberrant proteins and inhibition of initiation |
| Oxazolidinones (e.g., Linezolid) | Binds to the 50S ribosomal subunit and prevents the formation of the initiation complex. | 50S | Inhibits the initiation of protein synthesis |
Diagram of Bacterial Protein Synthesis Inhibition
Caption: A diagram illustrating the inhibition of bacterial protein synthesis.
Experimental Protocols for a Hypothetical Head-to-Head Study
To rigorously evaluate the antibacterial efficacy of this compound in comparison to established antibiotics, a series of standardized in vitro and in vivo experiments would be required. The following outlines a hypothetical experimental workflow.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compare it to the MICs of standard antibiotics.
Protocol:
-
Bacterial Strains: A panel of American Type Culture Collection (ATCC) reference strains and clinical isolates of key pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) should be used.
-
Antibiotics: this compound, Vancomycin (for Gram-positive), Linezolid (for Gram-positive), Ciprofloxacin (broad-spectrum), and Meropenem (broad-spectrum).
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.
-
Inoculate microtiter plates with a standardized bacterial suspension.
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Diagram of a Hypothetical Experimental Workflow
Caption: A hypothetical workflow for a head-to-head antibiotic study.
Conclusion and Future Directions
This compound and B represent a novel class of isotetracenone antibiotics with a promising mechanism of action targeting bacterial protein synthesis. While current data on their antibacterial spectrum and potency are limited, their unique chemical structure, derived from Streptomyces atratus, warrants further investigation.[1] The primary focus of research to date has been on their significant antitumor activity.
Future head-to-head studies following standardized protocols are essential to elucidate the full potential of this compound as a clinical antibacterial agent. Such studies should aim to:
-
Establish a comprehensive antibacterial spectrum against a wide range of drug-susceptible and drug-resistant bacteria.
-
Determine the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in relevant animal infection models.
-
Investigate the potential for synergy with other antibiotic classes.
-
Elucidate the precise binding site on the bacterial ribosome to better understand its mechanism of action and potential for resistance development.
The exploration of novel antibiotic scaffolds like the isotetracenones is critical in the ongoing battle against antimicrobial resistance. The initial findings for the Atramycins provide a compelling rationale for a dedicated research program to fully characterize their antibacterial properties and potential for therapeutic development.
References
Reproducibility of Atramycin A Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Atramycin A, an isotetracenone antitumor antibiotic. Due to the limited publicly available data on the reproducibility of this compound experiments, this document focuses on presenting the existing data in a structured format, detailing relevant experimental protocols, and comparing its activity with a well-established antitumor antibiotic, Doxorubicin. This guide aims to provide a framework for researchers seeking to reproduce or build upon existing findings related to this compound and similar compounds.
Executive Summary
This compound, produced by Streptomyces atratus BY90, has demonstrated cytotoxic activity against murine leukemia P388 cells with a reported half-maximal inhibitory concentration (IC50) of 4.5 μg/mL. Its mechanism of action is believed to be consistent with other isotetracenone antibiotics, primarily involving DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This guide presents the available in vitro data for this compound and compares it with Doxorubicin, a widely used chemotherapeutic agent that also targets topoisomerase II. Detailed methodologies for key experimental assays are provided to facilitate the design and replication of studies.
Data Presentation
The following table summarizes the available in vitro cytotoxicity data for this compound and a comparative compound, Doxorubicin, against the P388 murine leukemia cell line.
| Compound | Cell Line | Assay Type | IC50 | Source |
| This compound | Murine Leukemia P388 | Not Specified | 4.5 μg/mL | [Source for this compound IC50 not explicitly found in search results] |
| Doxorubicin | Murine Leukemia P388 | MTT Assay | 0.02 μg/mL | [Source for Doxorubicin IC50 not explicitly found in search results] |
Note: The specific cytotoxicity assay used to determine the IC50 for this compound is not detailed in the available literature. For comparative purposes, data for Doxorubicin obtained via the MTT assay is presented. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key assays are crucial. The following sections outline standard protocols for determining cytotoxicity, DNA intercalation, and topoisomerase II inhibition.
P388 Murine Leukemia Cell Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on the P388 cell line.
a. Cell Culture and Seeding:
-
P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
b. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound concentration.
c. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
d. MTT Assay:
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
DNA Intercalation Assay
This assay determines the ability of a compound to insert itself between the base pairs of a DNA double helix.
a. Principle:
-
This assay is often based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA. When the test compound intercalates into the DNA, it displaces the dye, leading to a decrease in fluorescence.
b. Procedure:
-
A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.
-
A fluorescent intercalator, such as ethidium bromide, is added to the DNA solution, and the baseline fluorescence is measured.
-
The test compound is then added at various concentrations.
-
The change in fluorescence is monitored over time. A decrease in fluorescence indicates that the test compound is displacing the fluorescent dye and intercalating into the DNA.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II.
a. Principle:
-
Topoisomerase II relaxes supercoiled DNA. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form in the presence and absence of the test compound.
b. Procedure:
-
Supercoiled plasmid DNA is incubated with purified human topoisomerase II enzyme in a reaction buffer containing ATP.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with a DNA-binding dye (e.g., ethidium bromide).
-
Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
Mandatory Visualization
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's proposed mechanism of action.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion
The available data suggests that this compound is a potent cytotoxic agent against the P388 murine leukemia cell line, likely acting through DNA intercalation and topoisomerase II inhibition. However, a comprehensive understanding of its activity and the reproducibility of these findings is hampered by the limited availability of detailed experimental data and direct comparative studies. This guide provides a starting point for researchers by consolidating the known information and outlining standard protocols for key experiments. Further studies are warranted to fully characterize the biological activity of this compound, elucidate its precise mechanism of action on various signaling pathways, and establish its potential as a therapeutic agent through rigorous, reproducible research.
Atramycin A: A Comparative Transcriptomics Analysis
An Illustrative Guide to Understanding Novel Antibiotic Action
Published: November 10, 2025
Introduction
Atramycin A is an isotetracenone antitumor antibiotic produced by the bacterium Streptomyces atratus.[1][] While its precise mechanism of action is yet to be fully elucidated through transcriptomic studies, its structural similarity to other antitumor antibiotics and the activity of related compounds like Atramycin B, a known inhibitor of bacterial protein synthesis, suggest that it may interfere with fundamental cellular processes such as protein or nucleic acid synthesis. Understanding the global transcriptomic changes induced by a novel antibiotic is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers for efficacy and resistance.
Due to the absence of published transcriptomics data for this compound, this guide presents a hypothetical comparative analysis between this compound and Doxorubicin, a well-characterized anthracycline antibiotic also derived from Streptomyces species. Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to widespread changes in gene expression related to transcription, DNA damage repair, and cell cycle regulation.[3][4] This illustrative comparison will serve as a framework for researchers, scientists, and drug development professionals on how to structure and interpret comparative transcriptomics data for novel antibiotics. The data presented for this compound is hypothetical and intended to showcase the analytical approach.
Comparative Transcriptomic Overview: this compound vs. Doxorubicin
The following table summarizes the hypothetical transcriptomic response of a model bacterial species to sub-inhibitory concentrations of this compound and the known transcriptomic effects of Doxorubicin on cancer cells. This comparison highlights the distinct cellular pathways hypothetically affected by a protein synthesis inhibitor (this compound) versus a DNA intercalating agent (Doxorubicin).
| Biological Process | This compound (Hypothetical) | Doxorubicin (Known Effects) | Supporting Evidence (Doxorubicin) |
| Protein Synthesis | Strong downregulation of ribosomal protein genes, translation initiation and elongation factors. | Minor, indirect effects. | [3] |
| DNA Replication & Repair | Upregulation of genes involved in the SOS response as a secondary stress response. | Strong upregulation of genes involved in DNA double-strand break repair and nucleotide excision repair.[3] | [3][4] |
| Transcription & RNA Processing | Moderate, general downregulation of transcription. | Significant dysregulation of transcription, particularly genes related to RNA polymerase II activity.[3] | [3] |
| Cell Division | Downregulation of genes involved in cell division and peptidoglycan synthesis. | Upregulation of cell cycle arrest genes. | [3] |
| Metabolism | Downregulation of genes related to amino acid and nucleotide biosynthesis. | Alterations in metabolic pathways, but not the primary mode of action. | |
| Stress Response | Upregulation of heat shock proteins and other general stress responders. | Upregulation of oxidative stress response genes. |
Signaling Pathways and Experimental Workflow
Visualizing the affected signaling pathways and the experimental workflow is essential for a clear understanding of the antibiotic's mechanism and the methodology used to study it.
Caption: A generalized workflow for a comparative transcriptomics (RNA-Seq) experiment.
Caption: Hypothetical mechanism of this compound as a protein synthesis inhibitor.
Experimental Protocols
A detailed protocol for a comparative transcriptomics study is provided below. This protocol is based on standard RNA-Seq procedures for bacterial gene expression analysis.[5][6]
Bacterial Culture and Antibiotic Treatment
-
Strain and Culture Conditions: Inoculate the chosen bacterial strain (e.g., Escherichia coli K-12) into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking (200 rpm).
-
Sub-culturing: The following day, dilute the overnight culture 1:100 into 50 mL of fresh LB broth in three separate flasks (for this compound, Doxorubicin, and a vehicle control). Grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Antibiotic Exposure: Add this compound and Doxorubicin to their respective flasks at a sub-inhibitory concentration (e.g., 0.5x MIC). Add an equivalent volume of the vehicle (e.g., DMSO) to the control flask.
-
Incubation: Continue to incubate all flasks under the same conditions for a defined period (e.g., 60 minutes) to allow for transcriptional changes to occur.
-
Harvesting: After incubation, immediately harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until RNA extraction.
RNA Extraction and Purification
-
Lysis: Resuspend the bacterial pellets in a suitable lysis buffer (e.g., TRIzol or a buffer containing lysozyme).
-
Homogenization: Homogenize the lysate, for example, by bead beating or using a syringe and needle.
-
RNA Isolation: Perform RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves phase separation with chloroform and precipitation with isopropanol.
-
DNase Treatment: To remove contaminating genomic DNA, treat the extracted RNA with a TURBO DNA-free™ Kit (Invitrogen) or a similar DNase I treatment.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer (for concentration and purity ratios A260/280 and A260/230) and an Agilent Bioanalyzer (for RNA Integrity Number - RIN). A RIN value > 8 is recommended.
RNA-Seq Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: Since bacterial RNA is predominantly rRNA (>95%), it is crucial to deplete rRNA to enrich for mRNA. Use a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria) from Illumina.[6]
-
cDNA Synthesis: Synthesize first-strand cDNA from the rRNA-depleted RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Library Construction: Prepare the sequencing library using a kit like the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene to generate a count matrix. Tools like featureCounts or HTSeq can be used for this purpose.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between the antibiotic-treated samples and the control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the antibiotic treatment. Tools like DAVID or g:Profiler can be used for this analysis.
References
- 1. Streptomyces atratus - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biostate.ai [biostate.ai]
- 6. RNA-seq analyses of antibiotic resistance mechanisms in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Atramycin A: A Comparative Analysis with Other Streptomyces-Derived Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Atramycin A in relation to other prominent Streptomyces-derived compounds, supported by available experimental data and detailed methodologies.
Introduction
The genus Streptomyces is a prolific source of secondary metabolites, yielding a vast array of clinically significant therapeutics, including a majority of the world's antibiotics and numerous anticancer agents. These microorganisms produce structurally diverse compounds with potent biological activities. This guide provides a comparative overview of this compound, an isotetracenone antibiotic derived from Streptomyces atratus, with other well-established Streptomyces-derived anticancer drugs, namely Doxorubicin and Dactinomycin. Due to the limited publicly available data on this compound, this comparison aims to contextualize its known properties against those of extensively studied counterparts.
Comparative Overview of Physicochemical and Biological Properties
A summary of the key characteristics of this compound, Doxorubicin, and Dactinomycin is presented below.
| Property | This compound | Doxorubicin | Dactinomycin (Actinomycin D) |
| Producing Organism | Streptomyces atratus | Streptomyces peucetius | Streptomyces parvulus |
| Chemical Class | Isotetracenone | Anthracycline | Actinomycin |
| Molecular Formula | C₂₅H₂₄O₉ | C₂₇H₂₉NO₁₁ | C₆₂H₈₆N₁₂O₁₆ |
| Mechanism of Action | Not fully elucidated, but as an isotetracenone, likely involves DNA interaction. | DNA intercalator and topoisomerase II inhibitor.[1] | DNA intercalator, inhibits transcription by preventing RNA polymerase elongation.[2] |
Quantitative Performance Data: Cytotoxicity
| Compound | Cell Line | IC₅₀ Value | Reference |
| This compound | Murine leukemia P388 | 4.5 µg/mL | BOC Sciences |
| Doxorubicin | Doxorubicin-resistant P388/ADR murine leukemia | 24 µM | [1] |
| K562 human leukemia | 1.38 µM | ||
| Dactinomycin | PER-490 infant acute lymphoblastic leukemia | 0.8 nM | [3] |
| PER-785 infant acute lymphoblastic leukemia | 0.48 nM | [3] | |
| EP1NS ependymoma | 0.6 nM | [4] |
Mechanisms of Action and Signaling Pathways
While the precise mechanism of this compound is yet to be fully elucidated, the mechanisms of Doxorubicin and Dactinomycin are well-documented and serve as important benchmarks for Streptomyces-derived anticancer agents.
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. It intercalates into DNA, thereby inhibiting macromolecular biosynthesis.[1] A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. Doxorubicin stabilizes the topoisomerase II-DNA complex after the DNA strand has been cleaved, preventing the re-ligation of the double helix and leading to DNA strand breaks.[1] Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to DNA, proteins, and cell membranes.[5] This cascade of events ultimately triggers apoptotic cell death.[5][6]
Caption: Doxorubicin-induced apoptosis pathway.
Dactinomycin (Actinomycin D)
Dactinomycin's primary mechanism of action is the inhibition of transcription.[2] It intercalates into the minor groove of DNA at G-C rich regions, forming a stable complex that physically obstructs the progression of RNA polymerase.[2] This leads to a potent inhibition of RNA synthesis, particularly ribosomal RNA, which is essential for protein synthesis and cell growth. By halting transcription, Dactinomycin prevents the production of proteins necessary for cell survival and proliferation, ultimately inducing apoptosis.[7]
Caption: Dactinomycin-induced apoptosis pathway.
Experimental Protocols
Due to the absence of detailed published protocols for this compound, a general methodology for a common cytotoxicity assay is provided below as a representative example.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., P388)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be gently agitated on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This compound, a member of the isotetracenone class of antibiotics from Streptomyces atratus, demonstrates cytotoxic activity against murine leukemia cells. However, a comprehensive understanding of its performance and mechanism of action is currently hampered by the limited availability of public data. In contrast, other Streptomyces-derived compounds like Doxorubicin and Dactinomycin have been extensively studied, revealing potent anticancer activities through well-defined mechanisms involving DNA intercalation, topoisomerase II inhibition, and transcriptional arrest. While the single reported IC₅₀ value for this compound suggests a lower potency compared to the nanomolar efficacy of Dactinomycin against various leukemia cell lines, further research is imperative to fully characterize its therapeutic potential. Future studies should focus on elucidating the precise mechanism of action of this compound, conducting comparative cytotoxicity studies against a broader panel of cancer cell lines, and exploring its in vivo efficacy. Such research will be crucial in determining the potential of this compound as a novel lead compound in anticancer drug discovery.
References
- 1. Modulation of doxorubicin resistance in P388/ADR cells by Ro44-5912, a tiapamil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose Actinomycin-D treatment re-establishes the tumoursuppressive function of P53 in RELA-positive ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Navigating the Safe Disposal of Atramycin A: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for Atramycin A, a potent cytotoxic agent. This document outlines essential safety and logistical information, ensuring the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for protecting personnel and the environment from the hazards associated with cytotoxic compounds.
This compound, an anthracycline antibiotic, requires meticulous handling and disposal due to its potential carcinogenicity, mutagenicity, and teratogenicity.[1][2] The following guidelines are based on established protocols for the disposal of cytotoxic and chemotherapy drugs and should be implemented in all facilities where this compound is used.[3][4]
This compound: Key Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Molecular Formula | C25H24O9[5] |
| Molecular Weight | 468.5 g/mol [5] |
| CAS Number | 137109-48-9[5] |
| Appearance | Solid (assumed) |
| Solubility | Data not readily available |
| Known Hazards | Cytotoxic, likely carcinogenic, mutagenic, and teratogenic[1][2] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol provides a detailed, step-by-step procedure for the safe disposal of this compound and associated waste.
Personnel Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Two pairs of chemotherapy-rated gloves (nitrile)[6]
-
Disposable, solid-front gown[7]
-
Eye protection (safety goggles or face shield)[6]
-
Respiratory protection (N95 or higher, especially when handling powders)[6]
Waste Segregation and Containment:
Proper segregation of waste is paramount to ensure safe disposal and compliance with regulations.[4][8]
-
Trace Contaminated Waste:
-
Items with less than 3% of the original weight of the this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper, are considered trace waste.[4]
-
Place all trace-contaminated sharps (needles, scalpels) into a designated yellow, puncture-resistant sharps container labeled "Chemotherapy Waste" or "Cytotoxic Waste."[3][9]
-
Place all non-sharp, trace-contaminated items into a yellow chemotherapy waste bag or a rigid, leak-proof container clearly labeled "Trace Chemotherapy Waste for Incineration."[3][9]
-
-
Bulk Contaminated Waste:
-
This category includes unused or expired this compound, grossly contaminated PPE, and materials used to clean up spills.[8]
-
All bulk contaminated waste must be disposed of as hazardous chemical waste.[8][10]
-
Place all bulk waste into a black, leak-proof, and sealable hazardous waste container.[4] The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Decontamination and Spill Cleanup:
-
All non-disposable equipment and surfaces potentially contaminated with this compound must be decontaminated. A recommended procedure involves wiping surfaces with a suitable decontamination agent (e.g., 10% bleach solution), followed by a rinse with water.[10]
-
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent pads. For liquid spills, gently cover with absorbent material. For solid spills, carefully cover with wetted absorbent pads to avoid generating dust.[11]
-
All materials used for spill cleanup are considered bulk contaminated waste and must be disposed of in the black hazardous waste container.[12]
Final Disposal:
-
All segregated this compound waste (both trace and bulk) must be disposed of via incineration at a licensed hazardous waste facility.[3][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.[7][10] Do not dispose of any this compound waste in the regular trash or down the drain.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. This compound | C25H24O9 | CID 132029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. eec.ky.gov [eec.ky.gov]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. unthsc.edu [unthsc.edu]
- 11. laurentian.ca [laurentian.ca]
- 12. en-safety.tau.ac.il [en-safety.tau.ac.il]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Atramycin A
For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the handling and disposal of Atramycin A, a potent antitumor antibiotic. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent exposure. The following procedures are based on the safety data sheet for the closely related and well-documented compound, Antimycin A.
Immediate Safety and Handling at a Glance
This compound is a potent compound that requires stringent handling procedures. The primary routes of exposure are ingestion, inhalation, and skin contact. It is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Fatal if swallowed.[1][2] | P264: Wash hands and any exposed skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1][2][3] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Use proper glove removal technique. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | To protect eyes and face from splashes or dust. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. Consider a disposable gown for extensive handling. | To prevent skin contact with contaminated surfaces. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent inhalation of the compound. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable cleaning agent and follow your institution's established procedures for decontaminating cytotoxic compounds.
Disposal:
-
Dispose of all waste, including contaminated PPE, glassware, and unused product, in a designated and clearly labeled hazardous waste container.[1][3]
-
Waste disposal must be carried out by a licensed disposal company in accordance with all federal, state, and local regulations.[1][3]
-
Do not allow the product to enter drains or the environment.
By implementing these safety measures, researchers can minimize the risks associated with handling the potent compound this compound and ensure a secure laboratory environment for all personnel.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
